JNJ-39758979
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGVHJHSCBOQT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046447-90-8 | |
| Record name | JNJ 39758979 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046447908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-39758979 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV7T5BNMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-39758979: A Technical Whitepaper on a Potent and Selective Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy in various disease models, and clinical findings. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research and development. Notably, the clinical development of this compound was terminated due to safety concerns, specifically drug-induced agranulocytosis, a critical consideration for future drug development efforts targeting the H4 receptor.[1]
Introduction
The histamine H4 receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is linked to a range of pro-inflammatory responses, including chemotaxis, cytokine production, and the modulation of immune cell function. Consequently, the H4 receptor has emerged as a promising therapeutic target for allergic and inflammatory disorders such as asthma, atopic dermatitis, and pruritus.
This compound, chemically described as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, was developed as a potent and selective H4 receptor antagonist.[2][3] Preclinical studies demonstrated its efficacy in various animal models of inflammation and allergy.[3][4] The compound advanced into clinical trials and showed promise in reducing histamine-induced pruritus and symptoms of atopic dermatitis in human subjects.[1][2] However, the emergence of agranulocytosis as a serious adverse event led to the discontinuation of its development.[1] This whitepaper aims to consolidate the key technical data and methodologies associated with the investigation of this compound.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity for the human histamine H4 receptor and displays significant selectivity over other histamine receptor subtypes.
| Receptor | Species | Binding Affinity (Ki) [nM] | Selectivity vs. H4R |
| Histamine H4 Receptor (H4R) | Human | 12.5 ± 2.6 | - |
| Mouse | 5.3 | - | |
| Monkey | 25 | - | |
| Rat | 188 | - | |
| Guinea Pig | 306 | - | |
| Dog | >10,000 | - | |
| Histamine H1 Receptor (H1R) | Human | >1,000 | >80-fold |
| Histamine H2 Receptor (H2R) | Human | >1,000 | >80-fold |
| Histamine H3 Receptor (H3R) | Human | 1,043 | >80-fold |
Data compiled from multiple sources.[3][4][5][6]
Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in both preclinical species and humans.
| Species | Dose & Route | Cmax | t1/2 (hours) | Bioavailability (F) |
| Mouse | 10 mg/kg p.o. | 0.3 µM | 7.5 | 36% |
| Human | Single oral dose | - | 124-157 | - |
Data compiled from multiple sources.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the histamine H4 receptor. The H4 receptor is coupled to a Gi/o protein. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. This compound blocks these downstream signaling events by preventing histamine from binding to the receptor.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. Item - CONSORT diagram showing the flow of participants through each stage of the randomized crossover trial. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
JNJ-39758979: A Comprehensive Selectivity and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses. Developed as a potential therapeutic agent for allergic and inflammatory conditions such as atopic dermatitis and asthma, this compound demonstrated significant efficacy in preclinical models and early clinical trials. Its development, however, was halted due to a severe off-target effect, agranulocytosis, observed in phase II studies.[1][2][3] This guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and its key pharmacodynamic effects.
Core Selectivity Profile: Quantitative Analysis
This compound exhibits high affinity for the histamine H4 receptor across multiple species, with notable selectivity against other histamine receptor subtypes and a broad range of other molecular targets.
Table 1.1: Histamine H4 Receptor (H4R) Binding Affinity (Ki) and Functional Antagonism (pA2)
The binding affinity (Ki) and functional antagonist activity (pA2) of this compound were determined in various species, highlighting its potent interaction with the primary target.
| Species | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |
| Human | 12.5 ± 2.6[4] | 7.9[5][6] |
| Mouse | 5.3[5][6] | 8.3[5][6] |
| Monkey | 25[5][6] | 7.5[5][6] |
| Rat | 188[5][6] | 7.2[5][6] |
| Guinea Pig | 306[5][6] | Not Reported |
| Dog | ≥10,000[5][6] | Not Reported |
Table 1.2: Selectivity Against Human Histamine Receptor Subtypes
A key characteristic of this compound is its high selectivity for the H4 receptor over other human histamine receptors, which is crucial for minimizing off-target effects related to H1, H2, or H3 receptor modulation. The compound demonstrates over 80-fold selectivity for H4R.[4][7]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| H4R | 12.5 [7][8] |
| H1R | >1,000[8] |
| H2R | >1,000[8] |
| H3R | 1,043[8] |
Table 1.3: Broad Panel Off-Target Screening
Comprehensive screening revealed an excellent selectivity profile against a wide array of other proteins, indicating a low potential for interactions with unintended biological targets at therapeutic concentrations.
| Target Class | Concentration Tested | Activity Level |
| Receptors, Ion Channels, and Transporters | 1 µM | No significant activity at 48 sites[8] |
| Kinases | 10 µM | No significant activity at 66 sites[8] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon activation by histamine, H4R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for mediating the chemotaxis of immune cells like eosinophils and mast cells. This compound blocks this pathway by preventing histamine from binding to the receptor, thereby inhibiting the downstream cellular responses.
References
- 1. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. caymanchem.com [caymanchem.com]
- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979: A Technical Overview of its Role as a Histamine H4 Receptor Antagonist in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on JNJ-39758979, a potent and selective antagonist of the histamine H4 receptor (H4R). It details the compound's mechanism of action, pharmacological profile, and its role in modulating inflammatory responses, as demonstrated in preclinical and clinical studies. The information is intended for professionals in the fields of immunology, pharmacology, and drug development.
Introduction: Targeting the Histamine H4 Receptor
Histamine is a critical mediator in allergic inflammation, exerting its effects through four distinct G-protein-coupled receptors (H1R, H2R, H3R, and H4R). While H1R antagonists are widely used for symptomatic relief in allergic conditions, the discovery of the H4 receptor has unveiled a more nuanced role for histamine in immune regulation. The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells. Its activation is implicated in chemotaxis, cytokine production, and the modulation of immune responses, making it a compelling target for novel anti-inflammatory therapies.[1]
This compound, chemically identified as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, emerged as a potent, selective, and orally active H4R antagonist.[2] It has been extensively profiled in preclinical models of inflammation and has undergone clinical investigation, providing valuable insights into the therapeutic potential and challenges of H4R antagonism.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H4 receptor. By binding to the receptor, it blocks the downstream signaling initiated by histamine. H4R activation by histamine leads to several pro-inflammatory events, including the chemotaxis of mast cells and eosinophils, and the shaping of a Th2-biased immune response.[1][4] In transfected cells, this compound has been shown to functionally antagonize histamine-induced inhibition of cyclic AMP (cAMP).[5][6] The blockade of these pathways by this compound forms the basis of its anti-inflammatory and antipruritic effects.
Caption: H4R Signaling and Inhibition by this compound.
Pharmacological and Pharmacokinetic Profile
This compound is characterized by its high affinity and selectivity for the H4 receptor across multiple species, with a notable potency at the human receptor.[4][5] Its pharmacokinetic properties support oral administration and have been evaluated in both preclinical species and humans.[2][5]
The pharmacological and pharmacokinetic parameters of this compound are summarized in the tables below.
Table 1: Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)
| Species | Receptor | Ki (nM) | pA2 |
|---|---|---|---|
| Human | H4R | 12.5 ± 2.6[2][4] | 7.9[5][6] |
| Human | H1R | >1,000[7] | - |
| Human | H2R | >1,000[7] | - |
| Human | H3R | 1,043[7] | - |
| Mouse | H4R | 5.3[5][6] | 8.3[5][6] |
| Monkey | H4R | 25[5][6] | 7.5[5][6] |
| Rat | H4R | 188[5][6] | 7.2[5][6] |
| Guinea Pig | H4R | 306[5][6] | - |
| Dog | H4R | ≥10,000[5][6] | - |
Table 2: Pharmacokinetic Parameters in Rats
| Administration | Dose | Cmax (µM) | t1/2 (hours) | Bioavailability (F) | Vss (L/kg) | CL (L/h) |
|---|---|---|---|---|---|---|
| Oral (p.o.) | 10 mg/kg | 0.3[5] | 7.5[5] | 36%[5] | - | - |
| Intravenous (i.v.) | 2 mg/kg | - | 2.1[5] | - | 19.9[5] | 2.2[5] |
Table 3: Pharmacokinetic Parameters in Humans (Phase 1, Single Dose)
| Parameter | Value |
|---|
| Plasma Half-life (t1/2) | 124 - 157 hours[2][4][8] |
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated dose-dependent anti-inflammatory and antipruritic activity in various animal models, validating the role of H4R in these conditions.
-
Asthma: In an ovalbumin-sensitized mouse model, this compound reduced eosinophil infiltration into the bronchoalveolar lavage fluid at doses ranging from 0.2 to 20 mg/kg.[7][9]
-
Dermatitis: The compound was effective in a mouse model of Th2-dependent contact hypersensitivity induced by fluorescein isothiocyanate (FITC), where a 20 mg/kg dose decreased ear edema.[7] In an ovalbumin-induced atopic dermatitis model, a combination of this compound and the H1R antagonist mepyramine produced a strong synergistic anti-inflammatory effect.[10]
-
Pruritus: this compound effectively inhibited histamine-induced scratching behavior in mice.[7][8]
-
Arthritis: The compound has also shown activity in a mouse model of collagen-induced arthritis.[9]
Clinical Development and Pharmacodynamics
The preclinical profile of this compound supported its advancement into human clinical trials.
-
Phase 1 Studies: In healthy volunteers, an oral formulation of this compound was generally well-tolerated, with dose-dependent nausea being the main exception.[2][4] These studies confirmed a long plasma half-life of 124-157 hours.[4][8] A key pharmacodynamic effect was demonstrated through the dose-dependent inhibition of histamine-induced eosinophil shape change in ex vivo blood samples, confirming target engagement in vivo.[2][9] Furthermore, the compound significantly reduced histamine-induced pruritus in healthy subjects, providing proof-of-concept for its antipruritic activity.[9][11]
-
Phase 2a Studies:
-
Asthma: A study in adults with uncontrolled asthma did not meet its primary endpoint of improving pre-bronchodilator FEV1 in the overall population.[12][13] However, pre-specified subgroup analyses revealed nominally significant improvements in patients with elevated baseline levels of blood or sputum eosinophils, suggesting a potential benefit in an eosinophilic asthma phenotype.[12][13]
-
Atopic Dermatitis: A Phase 2a trial in adults with moderate atopic dermatitis was terminated prematurely after two participants developed agranulocytosis.[14] This serious adverse event was thought to be related to reactive metabolites rather than a direct on-target effect of H4R inhibition.[14] Subsequently, the development of this compound was discontinued.[3]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Source: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H4 receptor.
-
Radioligand: [³H]-Histamine or [³H]-JNJ 7777120.
-
Procedure: a. Incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand (e.g., 5 nM) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a non-labeled H4R ligand (e.g., 10 µM JNJ 7777120). c. Incubate for 60-90 minutes at 25°C. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash filters three times with ice-cold binding buffer to remove unbound radioligand. f. Measure filter-bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This pharmacodynamic assay measures the ability of this compound in a subject's blood to inhibit a histamine-induced cellular response.
Caption: Workflow for Eosinophil Shape Change Assay.
-
Blood Collection: Draw venous blood from subjects at pre-dose and various post-dose time points into heparinized tubes.
-
Stimulation: Aliquot whole blood and stimulate with a pre-determined concentration of histamine (e.g., 1 µM) or saline (vehicle control).
-
Incubation: Incubate samples for 5 minutes at 37°C.
-
Fixation: Stop the reaction by adding a fixative solution (e.g., 2% paraformaldehyde).
-
Lysis: Lyse erythrocytes using a lysis buffer.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Eosinophils are identified by their characteristic side scatter (SSC) and auto-fluorescence properties. The change in cell shape from spherical to an elongated, irregular form is measured as an increase in the forward scatter (FSC) signal.
-
Analysis: The percentage inhibition of the histamine-induced shape change is calculated for each post-dose time point relative to the pre-dose response.
-
Animals: BALB/c mice (female, 6-8 weeks old).
-
Sensitization: Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of ovalbumin (OVA, 20 µg) emulsified in aluminum hydroxide (2 mg).
-
Drug Administration: Administer this compound (0.2 - 20 mg/kg) or vehicle orally once daily from days 21 to 23.
-
Challenge: On days 21, 22, and 23, challenge mice with an aerosol of 1% OVA in saline for 30 minutes, one hour after drug administration.
-
Endpoint Measurement: On day 24 (24 hours after the final challenge): a. Perform bronchoalveolar lavage (BAL) by flushing the lungs with phosphate-buffered saline (PBS). b. Determine the total cell count in the BAL fluid using a hemocytometer. c. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts, specifically quantifying eosinophils.
-
Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated groups to the vehicle-treated group.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Preclinical studies robustly demonstrated its anti-inflammatory and antipruritic efficacy in models of asthma, dermatitis, and pruritus.[4] Clinical studies confirmed its pharmacodynamic activity in humans, showing clear target engagement and providing proof-of-concept for H4R's role in histamine-induced pruritus.[9] While its clinical development was halted due to an idiosyncratic safety signal, the data generated from this compound has been instrumental.[3][14] It has validated the H4 receptor as a therapeutic target for inflammatory conditions, particularly those with an eosinophilic or pruritic component, and has paved the way for the development of next-generation H4R antagonists with improved safety profiles.
References
- 1. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (this compound) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39758979 and Pruritus Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pruritus, or itch, is a complex and often debilitating symptom associated with a multitude of dermatological and systemic diseases. The pathophysiology of pruritus involves a sophisticated interplay of neuronal pathways and inflammatory mediators. While histamine has long been recognized as a key mediator of itch, the discovery of the histamine H4 receptor (H4R) has unveiled a novel therapeutic target. This technical guide provides an in-depth examination of JNJ-39758979, a potent and selective H4R antagonist, and its role in the context of pruritus pathophysiology. We will explore its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental protocols relevant to its study.
Introduction to Pruritus Pathophysiology
Pruritus is broadly categorized into four types: cutaneous (pruritoceptive), neuropathic, neurogenic, and psychogenic.[1] Cutaneous itch originates in the skin due to inflammation or other damage, while neuropathic itch arises from pathology along the afferent nerve pathway.[1] Neurogenic itch is centrally mediated without evidence of neural pathology, and psychogenic itch is associated with psychological disorders.[1]
The sensation of itch is transmitted by dedicated afferent C-fibers.[2] A key mediator in pruritoceptive itch is histamine, which is released from mast cells and keratinocytes.[1] Histamine activates sensory neurons, leading to the sensation of itch.[1] However, it is now understood that pruritus is not solely a histamine-dependent phenomenon, with numerous other mediators and receptors contributing to what are known as non-histaminergic itch pathways.
The Role of the Histamine H4 Receptor
The histamine H4 receptor is the most recently discovered of the four histamine receptor subtypes (H1R, H2R, H3R, and H4R).[3] It is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[3] This expression pattern implicates the H4R in the modulation of immune and inflammatory responses, making it a compelling target for inflammatory conditions, including pruritus.[3]
Activation of H4R on immune cells can lead to chemotaxis, cytokine and chemokine release, and upregulation of adhesion molecules. In the context of pruritus, H4R activation on sensory neurons is believed to contribute to the generation of the itch signal.[1]
This compound: A Selective H4 Receptor Antagonist
This compound, with the chemical name (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, is a potent and selective antagonist of the human histamine H4 receptor.[3] Its high affinity and selectivity for H4R over other histamine receptors make it a valuable tool for investigating the role of H4R in health and disease, and a promising therapeutic candidate for pruritus and other inflammatory conditions.[3]
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of histamine to the H4 receptor. By doing so, it inhibits the downstream signaling cascades initiated by H4R activation. This antagonism has been shown to have several functional consequences relevant to pruritus:
-
Inhibition of Immune Cell Function: this compound has been shown to inhibit histamine-induced eosinophil shape change, a marker of eosinophil activation.[3] Eosinophils are key inflammatory cells implicated in allergic pruritic conditions such as atopic dermatitis.
-
Modulation of Sensory Neuron Activity: By blocking H4R on sensory neurons, this compound is thought to reduce the excitability of these neurons and thereby decrease the transmission of itch signals to the central nervous system.
-
Anti-inflammatory Effects: In preclinical models of dermatitis, H4R antagonists have demonstrated the ability to reduce ear edema, inflammation, and the infiltration of mast cells and eosinophils. They also decrease the levels of pro-inflammatory cytokines and chemokines in skin tissue.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) at human H4R | 12.5 ± 2.6 nM | [3] |
| Selectivity over other histamine receptors | >80-fold | [3] |
| Plasma Half-Life (single oral dose) | 124-157 hours | [3] |
Table 2: Clinical Efficacy of this compound in a Phase 1 Study (Histamine-Induced Pruritus in Healthy Volunteers)
| Treatment Group | Time Point | Reduction in AUC of Pruritus Score vs. Placebo (p-value) | Reference |
| This compound (600 mg) | 2 hours | Significant (p = 0.0248) | [4][5] |
| This compound (600 mg) | 6 hours | Significant (p = 0.0060) | [4][5] |
| Cetirizine (10 mg) | 2 hours | Not Significant | [4] |
| Cetirizine (10 mg) | 6 hours | Significant (p = 0.0417) | [4][5] |
Note: Due to a carryover effect of this compound, only data from the first treatment period was used for pruritus-related evaluations.[4][5]
Table 3: Clinical Efficacy of this compound in a Phase 2a Study (Moderate Atopic Dermatitis)
| Treatment Group | Primary Endpoint (Median change in EASI score at Week 6) | Key Secondary Pruritus Endpoints (Nominally Significant Improvements) | Reference |
| This compound (100 mg) | -3.7 | Not specified | [6] |
| This compound (300 mg) | -3.0 | Pruritus Categorical Response Scale (PCRS), Pruritus Numeric Rating Scales (PNRS), Subject's Global Impressions of Change in Pruritus (SGICP) | [6] |
| Placebo | -1.3 | - | [6] |
Note: The study did not meet its primary endpoint but showed numerical improvements in EASI and nominally significant improvements in several patient-reported pruritus outcomes. The study was prematurely discontinued due to safety concerns (neutropenia).[6]
Experimental Protocols
Histamine-Induced Pruritus Model in Healthy Volunteers
This protocol describes a method to assess the efficacy of an anti-pruritic agent against histamine-induced itch in a clinical setting.
Objective: To evaluate the effect of a single oral dose of this compound on pruritus induced by intradermal histamine injection.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study.[4][5] A washout period of at least 22 days should be implemented between treatment periods to minimize carryover effects.[4][5]
-
Subjects: Healthy adult volunteers.
-
Treatment Arms:
-
Histamine Challenge:
-
Efficacy Assessments:
-
Primary Endpoint: Area Under the Curve (AUC) of the pruritus score over a 10-minute period immediately following the histamine challenge.[5] Pruritus is assessed using a visual analog scale (VAS) or a numeric rating scale (NRS) every minute.
-
Secondary Endpoints: Wheal and flare area measured 10 minutes after the histamine challenge.[5]
-
-
Data Analysis: Statistical comparison of the reduction in pruritus AUC between the treatment groups and placebo.
Eosinophil Shape Change Assay (Pharmacodynamic Marker)
This protocol details a flow cytometry-based assay to measure the effect of H4R antagonists on histamine-induced eosinophil shape change.
Objective: To quantify the inhibitory effect of this compound on histamine-induced shape change in human eosinophils as a measure of H4R target engagement.
Methodology:
-
Cell Isolation:
-
Isolate polymorphonuclear leukocytes (PMNLs), which include eosinophils and neutrophils, from fresh human whole blood using standard density gradient centrifugation methods (e.g., using Percoll).
-
-
Cell Treatment:
-
Pre-incubate aliquots of the PMNL suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes at room temperature).
-
-
Histamine Stimulation:
-
Add histamine to the cell suspensions to a final concentration known to induce a submaximal shape change response (e.g., in the nanomolar range).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Flow Cytometry Analysis (Gated Autofluorescence Forward Scatter - GAFS):
-
Fix the cells with paraformaldehyde to stop the reaction.
-
Analyze the cells using a flow cytometer.
-
Gate on the eosinophil population based on their characteristic high autofluorescence.
-
Measure the forward scatter (FSC) of the gated eosinophils. An increase in FSC indicates a change in cell shape (polarization).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced increase in FSC by this compound at each concentration.
-
Determine the IC50 value for this compound.
-
Visualizations
Signaling Pathway of the Histamine H4 Receptor in Pruritus
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine receptor - Wikipedia [en.wikipedia.org]
JNJ-39758979: A Technical Whitepaper on its Discovery, Development, and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of inflammatory and immune responses. Developed by Janssen Research & Development, this compound showed early promise in preclinical models of allergic and inflammatory conditions and demonstrated efficacy in reducing pruritus in early clinical trials. However, its development was ultimately halted in Phase 2 due to safety concerns, specifically the observation of drug-induced agranulocytosis. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological and developmental pathways.
Discovery and Lead Optimization
This compound emerged from a medicinal chemistry program aimed at identifying novel H4R antagonists. The discovery process, detailed by Savall et al. (2014), originated from a series of 6-alkyl-2,4-diaminopyrimidines.[1] A focused structure-activity relationship (SAR) campaign was conducted to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Chemical Synthesis: The synthesis of the 6-alkyl-2,4-diaminopyrimidine scaffold and its derivatives, including this compound, was performed as described by Savall et al. (2014). The general procedure involves the condensation of a substituted guanidine with a β-ketoester to form the pyrimidine core, followed by subsequent modifications to introduce the desired alkyl and amino functionalities.
Screening and In Vitro Assays:
-
Radioligand Binding Assay: To determine the binding affinity of the synthesized compounds for the H4 receptor, a radioligand binding assay was employed. Membranes from CHO-K1 cells stably expressing the human H4 receptor were incubated with [3H]histamine and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of unlabeled histamine. The inhibition constant (Ki) was calculated from the IC50 values.
-
[35S]GTPγS Binding Assay: To assess the functional antagonist activity of the compounds, a [35S]GTPγS binding assay was utilized. Membranes from H4R-expressing cells were incubated with the test compound, histamine, and [35S]GTPγS. The ability of the antagonist to inhibit histamine-stimulated [35S]GTPγS binding was measured as a marker of G-protein activation.
Visualization: Discovery Workflow
Caption: Workflow of the discovery and lead optimization process for this compound.
Mechanism of Action
This compound is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound blocks this histamine-induced inhibition of cAMP production.[3] Downstream of cAMP, H4R signaling can influence various cellular processes, including the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in inflammation and immune cell function.[4]
Visualization: H4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action of this compound.
Preclinical Development
This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Ki (nM) | Human H4R | 12.5 ± 2.6 | [5] |
| Mouse H4R | 5.3 | [3] | |
| Monkey H4R | 25 | [3] | |
| Rat H4R | 188 | ||
| Guinea Pig H4R | 306 | ||
| Selectivity | >80-fold over H1, H2, H3 | [5] | |
| Functional Antagonism (pA2) | Human H4R | 7.9 (cAMP assay) | [3] |
| IC50 (nM) | Mouse Mast Cell Chemotaxis | 8 | [6] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Reference |
| Plasma Half-life (t1/2) | Human | 124-157 hours | [5] |
Experimental Protocols
-
Ovalbumin-Induced Asthma Model in Mice: As described by Thurmond et al. (2014), BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) in alum.[5] Subsequently, mice were challenged with aerosolized OVA. This compound was administered orally prior to the OVA challenge. Bronchoalveolar lavage (BAL) fluid was collected to assess eosinophil infiltration, and lung tissue was processed for histology.
-
FITC-Induced Contact Hypersensitivity in Mice: This model of Th2-dependent dermal inflammation was used to evaluate the effect of this compound on skin inflammation. Mice were sensitized with fluorescein isothiocyanate (FITC) on the abdomen and later challenged with FITC on the ear. This compound was administered orally, and ear swelling was measured as an indicator of the inflammatory response.[6]
-
Histamine-Induced Eosinophil Shape Change: This pharmacodynamic assay was used to demonstrate target engagement in vivo.[5] Whole blood from treated animals or human subjects was stimulated with histamine, and the change in eosinophil shape from round to amoeboid was quantified by flow cytometry. The inhibitory effect of this compound on this response was measured.
Clinical Development
This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patient populations.
Data Presentation
Table 3: Summary of Key Clinical Trials for this compound
| Trial Identifier | Phase | Indication | Key Findings | Reference |
| NCT01068223 | 1 | Histamine-Induced Pruritus | Single 600 mg dose significantly reduced histamine-induced pruritus compared to placebo.[7] | Kollmeier et al. (2014) |
| NCT01497119 | 2a | Moderate Atopic Dermatitis | Did not meet primary endpoint (EASI score). Showed numerical improvements in pruritus scores. Terminated early due to two cases of agranulocytosis in the 300 mg group.[8] | Murata et al. (2015) |
Experimental Protocols
-
Histamine-Induced Pruritus in Healthy Volunteers (Kollmeier et al., 2014): This was a randomized, double-blind, placebo- and active-controlled (cetirizine) crossover study.[7] A histamine challenge (intradermal injection) was performed before and at 2 and 6 hours after a single oral dose of this compound (600 mg), cetirizine (10 mg), or placebo. The primary endpoint was the area under the curve of the pruritus score.
-
Phase 2a Study in Atopic Dermatitis (Murata et al., 2015): This was a randomized, double-blind, placebo-controlled, multicenter study in adult Japanese patients with moderate atopic dermatitis.[8] Patients received this compound (100 mg or 300 mg) or placebo once daily for 6 weeks. The primary efficacy endpoint was the change in the Eczema Area and Severity Index (EASI) score at week 6. Secondary endpoints included Investigator's Global Assessment (IGA) and patient-reported pruritus scores.
Discontinuation and Future Directions
The clinical development of this compound was terminated due to the occurrence of drug-induced agranulocytosis in two patients during the Phase 2a atopic dermatitis study.[8][9] This serious adverse event was deemed likely to be an off-target effect of the molecule.[8] While the precise mechanism of this compound-induced agranulocytosis has not been definitively elucidated, drug-induced agranulocytosis is often an idiosyncratic, immune-mediated reaction, potentially involving the formation of reactive metabolites that can lead to the destruction of neutrophils.[10]
The experience with this compound underscores the challenges in developing novel therapeutics. Despite the setback with this specific compound, the clinical data, particularly the positive signal in reducing pruritus, provided valuable proof-of-concept for the therapeutic potential of H4R antagonism.[9] This has encouraged the continued development of other structurally distinct H4R antagonists with improved safety profiles for the treatment of atopic dermatitis and other inflammatory conditions.
Visualization: this compound Development Timeline
Caption: The development timeline of this compound from discovery to discontinuation.
References
- 1. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current understanding of the mechanisms of idiosyncratic drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979: A Technical Guide to a Selective Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides a comprehensive technical overview of the chemical structure, properties, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the H4R. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and evaluation.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine, is a synthetic organic molecule with a molecular formula of C11H19N5.[1][2][3] Its chemical structure is characterized by a 2,4-diaminopyrimidine core substituted with an isopropyl group and a chiral aminopyrrolidine moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | [2] |
| Molecular Formula | C11H19N5 | [1][2][3] |
| Molecular Weight | 221.30 g/mol | [1][2] |
| CAS Number | 1046447-90-8 | [2][3] |
| SMILES | CC(C)c1cc(nc(N)n1)N2CC--INVALID-LINK--N | [1] |
| InChIKey | COOGVHJHSCBOQT-MRVPVSSYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). The dihydrochloride salt is soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |
| Melting Point | Not publicly available. | |
| pKa | Not publicly available. |
Synthesis
The synthesis of this compound has been reported in the medicinal chemistry literature, specifically in the context of the discovery and structure-activity relationship (SAR) studies of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. While the detailed, step-by-step protocol from the primary publication is not publicly available, the general synthetic approach involves the construction of the substituted diaminopyrimidine core followed by the coupling of the chiral aminopyrrolidine side chain.
A representative synthetic workflow, based on common organic chemistry principles for the synthesis of similar compounds, is depicted below.
Pharmacological Properties
This compound is a high-affinity antagonist of the histamine H4 receptor. It exhibits significant selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3).
Table 3: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Ki (H4R) | Human | 12.5 nM | [4][5] |
| Mouse | 5.3 nM | [4] | |
| Monkey | 25 nM | [4] | |
| Rat | 188 nM | [4] | |
| Guinea Pig | 306 nM | [4] | |
| pA2 (cAMP inhibition) | Human | 7.9 | [4] |
| Selectivity | >80-fold over H1, H2, H3 receptors |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Cmax | Oral | 10 mg/kg | 0.3 µM | [4] |
| t1/2 | Oral | 10 mg/kg | 7.5 hours | [4] |
| Oral Bioavailability (F) | 36% | [4] | ||
| Vss | IV | 2 mg/kg | 19.9 L/kg | [4] |
| CL | IV | 2 mg/kg | 2.2 L/h | [4] |
| t1/2 | IV | 2 mg/kg | 2.1 hours | [4] |
Mechanism of Action and Signaling Pathway
The histamine H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can modulate intracellular calcium concentrations.
As an antagonist, this compound binds to the H4 receptor and blocks the binding of histamine, thereby preventing the initiation of this downstream signaling. This antagonistic action is the basis for its anti-inflammatory and immunomodulatory effects.
Key Experimental Protocols
The following sections describe representative methodologies for key in vitro assays used to characterize the pharmacological activity of this compound.
Histamine-Induced cAMP Inhibition Assay
This assay is used to determine the functional antagonist potency of this compound at the H4 receptor.
Principle: The assay measures the ability of this compound to block the histamine-induced inhibition of forskolin-stimulated cAMP production in cells expressing the H4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration-response curves for this compound are plotted, and the pA2 value is calculated to quantify its antagonist potency.
Eosinophil Shape Change Assay
This assay assesses the ability of this compound to inhibit the histamine-induced shape change in eosinophils, a key cellular response mediated by the H4 receptor.
Principle: Activation of the H4 receptor on eosinophils leads to cytoskeletal rearrangements and a change in cell shape, which can be detected by flow cytometry as an increase in forward scatter (FSC).
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human or animal blood.
-
Compound Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle.
-
Histamine Stimulation: The cells are then stimulated with histamine.
-
Flow Cytometry Analysis: The change in cell shape is immediately analyzed by flow cytometry, measuring the forward scatter of the eosinophil population.
-
Data Analysis: The percentage of inhibition of the histamine-induced shape change is calculated for each concentration of this compound to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Its ability to effectively block H4R-mediated signaling pathways has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides a summary of its chemical and pharmacological properties, offering a valuable resource for researchers investigating the role of the histamine H4 receptor in health and disease and for those involved in the development of novel anti-inflammatory and immunomodulatory therapeutics. Further investigation into the clinical potential of H4R antagonists like this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical and Preclinical Characterization of the Histamine H4 Receptor Antagonist this compound [ouci.dntb.gov.ua]
- 5. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
JNJ-39758979: A Technical Overview of its Binding Affinity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and functional activity of JNJ-39758979, a potent and selective antagonist of the histamine H4 receptor (H4R). The document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug discovery.
Quantitative Binding Affinity and Functional Activity
This compound demonstrates high affinity for the human histamine H4 receptor, with a reported inhibition constant (Ki) of 12.5 nM.[1][2][3][4] Its selectivity for H4R is significant, exhibiting over 80-fold greater affinity for H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[5] The binding affinity of this compound has also been characterized for various species, highlighting its utility in preclinical research.
Table 1: Binding Affinity (Ki) of this compound for Histamine H4 Receptor Across Species
| Species | Ki (nM) |
| Human | 12.5 ± 2.6[5][6] |
| Mouse | 5.3[1][3] |
| Monkey | 25[1][3] |
| Rat | 188[1][3] |
| Guinea Pig | 306[1][3] |
| Dog | ≥10,000[1][3] |
In addition to its binding affinity, the functional antagonism of this compound has been quantified through various assays. The pA2 value, a measure of antagonist potency, has been determined in functional assays monitoring the inhibition of histamine-induced responses.
Table 2: Functional Antagonism (pA2) of this compound at the Histamine H4 Receptor
| Species | Functional Assay | pA2 |
| Human | cAMP Inhibition | 7.9[1][3] |
| Mouse | cAMP Inhibition | 8.3[1][3] |
| Monkey | cAMP Inhibition | 7.5[1][3] |
| Rat | cAMP Inhibition | 7.2[1][3] |
Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like this compound at the H4R.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the H4R.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human H4R (e.g., SK-N-MC or HEK293 cells).
-
Radioligand: Typically [³H]histamine.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: Cell membranes expressing H4R are incubated with a fixed concentration of [³H]histamine and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of H4R activation.
Objective: To determine the functional potency (pA2) of this compound as an H4R antagonist.
Materials:
-
Cells: A cell line expressing H4R that is coupled to the Gi signaling pathway (e.g., CHO or HEK293 cells).
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
Protocol:
-
Cell Culture: Cells are cultured and seeded in microplates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit.
-
Data Analysis: The ability of this compound to reverse the histamine-induced decrease in cAMP levels is quantified. The data are used to construct a dose-response curve and calculate the pA2 value.
Eosinophil Shape Change Assay
This is a cell-based functional assay that measures a physiological response of primary cells to H4R activation.
Objective: To assess the ability of this compound to inhibit histamine-induced eosinophil shape change.
Materials:
-
Isolated Human Eosinophils: Purified from whole blood.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Flow Cytometer: To measure changes in cell morphology (forward scatter).
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Pre-incubation with Antagonist: Eosinophils are pre-incubated with this compound.
-
Stimulation: The cells are then stimulated with histamine.
-
Flow Cytometry: Changes in eosinophil shape are measured by flow cytometry as an increase in forward scatter (FSC).
-
Data Analysis: The inhibition of the histamine-induced increase in FSC by this compound is quantified to determine its potency.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of H4R by its endogenous ligand, histamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of histamine to H4R and thereby preventing the initiation of this signaling pathway.
Histamine H4 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamic Profile of JNJ-39758979 in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] This document provides a comprehensive technical overview of the pharmacodynamics of this compound as demonstrated in various preclinical animal models. The data presented herein underscore the therapeutic potential of H4R antagonism in allergic and inflammatory conditions. This guide details the in vitro and in vivo pharmacological properties of this compound, offering insights into its mechanism of action and efficacy in models of asthma, dermatitis, and arthritis.
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the histamine H4 receptor across different species. Its binding affinity (Ki) and functional antagonism (pA2) have been well-characterized, showcasing its potent interaction with the H4R while exhibiting minimal activity at other histamine receptors.[1][3]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| H4 Receptor | Human | 12.5 ± 2.6 nM | [1] |
| H4 Receptor | Mouse | 5.3 nM | |
| H4 Receptor | Monkey | 25 nM | |
| H1 Receptor | Human | >1,000 nM | [3] |
| H2 Receptor | Human | >1,000 nM | [3] |
| H3 Receptor | Human | 1,043 nM | [3] |
| Functional Antagonism (pA2) | |||
| H4 Receptor | Human | 7.9 | |
| H4 Receptor | Mouse | 8.3 | |
| H4 Receptor | Monkey | 7.5 | |
| Inhibition of Mast Cell Chemotaxis (IC50) | |||
| Histamine-induced | Mouse | 8 nM | [3] |
Signaling Pathway of the Histamine H4 Receptor
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the pro-inflammatory and immunomodulatory functions of the H4R. This compound, as a competitive antagonist, blocks the binding of histamine to the H4R, thereby preventing this downstream signaling.
In Vivo Pharmacodynamics in Animal Models
This compound has demonstrated significant efficacy in a variety of preclinical animal models of inflammatory diseases. The following sections detail the experimental protocols and quantitative outcomes in models of asthma, dermatitis, and arthritis.
Ovalbumin-Induced Allergic Asthma in Mice
This model mimics key features of human allergic asthma, including airway inflammation characterized by eosinophil infiltration.
A general workflow for this model is as follows:
-
Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Treatment: this compound is administered to the mice, typically via oral gavage, at doses ranging from 0.2 to 20 mg/kg.[3] The treatment is usually given before the ovalbumin challenge.
-
Challenge: On days 21, 22, and 23, mice are challenged with intranasal (i.n.) administration of OVA to induce an allergic airway response.
-
Outcome Assessment: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to quantify the influx of inflammatory cells, particularly eosinophils. Cytokine levels in the BALF can also be measured.
This compound produced a dose-dependent reduction in ovalbumin-induced eosinophil infiltration in the bronchoalveolar lavage fluid of sensitized mice.[3]
Table 2: Efficacy of this compound in a Mouse Model of Allergic Asthma
| Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| 0.2 - 20 | Eosinophil infiltration in BALF | Dose-dependent reduction | [3] |
FITC-Induced Contact Hypersensitivity in Mice
This model is used to study Th2-dependent dermal inflammation, which is relevant to atopic dermatitis.
-
Sensitization: Mice are sensitized by the topical application of fluorescein isothiocyanate (FITC) on the abdomen.
-
Treatment: this compound is administered, typically orally, prior to the challenge.
-
Challenge: Several days after sensitization, a challenge dose of FITC is applied to the ear.
-
Outcome Assessment: Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response.
A 20 mg/kg dose of this compound was shown to significantly decrease ear edema in this model.[3]
Table 3: Efficacy of this compound in a Mouse Model of Contact Hypersensitivity
| Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| 20 | Ear Edema | Significant decrease | [3] |
Collagen-Induced Arthritis in Mice
This is a widely used autoimmune model that shares many pathological features with human rheumatoid arthritis.
-
Immunization: Genetically susceptible strains of mice are immunized with an emulsion of type II collagen and complete Freund's adjuvant.
-
Booster: A booster immunization is typically given 21 days after the primary immunization.
-
Treatment: this compound administration is initiated either at the onset of disease or at the peak of disease activity.
-
Outcome Assessment: The severity of arthritis is assessed using a clinical scoring system that evaluates joint inflammation and swelling. Histological analysis of the joints is also performed to assess tissue damage.
This compound has demonstrated efficacy in the collagen-induced arthritis model, resulting in an improvement in disease severity scores and a reduction in joint inflammation.[2]
Table 4: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Regimen | Outcome Measure | Result | Reference |
| Dosed at onset or peak of disease | Disease Severity Score | Improvement | [2] |
| Histologic Analysis of Joints | Reduced Inflammation | [2] |
Conclusion
The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the histamine H4 receptor. In various animal models of inflammatory diseases, including asthma, dermatitis, and arthritis, this compound has shown significant, dose-dependent efficacy in reducing key pathological features. These findings highlight the critical role of the H4 receptor in mediating inflammatory and immune responses and underscore the therapeutic potential of this compound as a novel anti-inflammatory agent. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for human inflammatory disorders.
References
Methodological & Application
JNJ-39758979 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacological profile of JNJ-39758979, a potent and selective histamine H4 receptor (H4R) antagonist. Detailed protocols for key in vitro assays are provided to enable researchers to further investigate the activity of this compound.
Summary of In Vitro Activity
This compound demonstrates high affinity and potent antagonist activity at the histamine H4 receptor across multiple species. Its selectivity has been established through various binding and functional assays.
Binding Affinity and Functional Antagonism
The following tables summarize the binding affinity (Ki), functional antagonist potency (pA2), and inhibitory concentrations (IC50/pKb) of this compound in various in vitro assays.
Table 1: Radioligand Binding Affinity (Ki) of this compound at H4 Receptors
| Species | Ki (nM) | Reference(s) |
| Human | 12.5 | [1][2] |
| Mouse | 5.3 | [2] |
| Monkey | 25 | [2] |
| Rat | 188 | [2] |
| Guinea Pig | 306 | [2] |
| Dog | ≥10,000 | [2] |
Table 2: Functional Antagonist Activity (pA2) of this compound in cAMP Inhibition Assays
| Species | pA2 | Reference(s) |
| Human | 7.9 | [2] |
| Mouse | 8.3 | [2] |
| Monkey | 7.5 | [2] |
| Rat | 7.2 | [2] |
Table 3: Inhibitory Activity of this compound in Various Functional Assays
| Assay Type | Parameter | Value | Cell Type/System | Reference(s) |
| Cellular Aequorin-based Assay | IC50 | 32 nM | Transfected Cells | [3] |
| [35S]GTPγS Binding Assay | pKb | 6.67 | Transfected Cells | [3] |
| Eosinophil Shape Change | - | Inhibits histamine-induced shape change | Human Whole Blood | [1] |
| Mast Cell Chemotaxis | IC50 | 8 nM | Mouse Bone Marrow-Derived Mast Cells |
Table 4: Selectivity of this compound for Human Histamine Receptors
| Receptor | Ki (nM) | Reference(s) |
| H1 | >1,000 | |
| H2 | >1,000 | |
| H3 | 1,043 | |
| H4 | 12.5 |
This compound also demonstrates high selectivity against a panel of 48 other receptors and ion channels at concentrations up to 1 µM, and 66 kinases at concentrations up to 10 µM.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the histamine H4 receptor and the general workflow of the in vitro assays used to characterize this compound.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979: In Vivo Experimental Design for Inflammatory and Pruritic Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R) that has demonstrated significant anti-inflammatory and antipruritic activity in a variety of preclinical models.[1][2][3] As a selective H4R antagonist, this compound offers a targeted approach to modulating inflammatory responses mediated by this receptor, which is primarily expressed on hematopoietic cells. These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in established murine models of asthma, contact hypersensitivity, and pruritus.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H4 receptor, thereby inhibiting the downstream signaling pathways initiated by histamine binding. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is involved in chemotaxis of immune cells such as eosinophils and mast cells, and the modulation of cytokine production.[1][4] By blocking this receptor, this compound can attenuate the inflammatory cascade and reduce the sensation of itch.
Caption: H4 Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Species | H4 Receptor Ki (nM) | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) |
| Human | 12.5 | >1,000 | >1,000 | 1,043 |
| Mouse | 5.3 | - | - | - |
| Monkey | 25 | - | - | - |
| Rat | 188 | - | - | - |
Data compiled from multiple sources.[3][4]
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Species | Parameter | Value |
| Chemotaxis Inhibition | Bone Marrow-Derived Mast Cells | Mouse | IC50 | 8 nM |
Data from Cayman Chemical product information.[4]
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dosing Route | Dose Range (mg/kg) | Key Finding |
| Ovalbumin-Induced Asthma | Mouse | Oral | 0.2 - 20 | Reduced eosinophil infiltration in BALF.[4] |
| FITC-Induced Contact Hypersensitivity | Mouse | Oral | 20 | Decreased ear edema.[4] |
| Histamine-Induced Pruritus | Mouse | - | - | Inhibited scratching behavior.[4] |
BALF: Bronchoalveolar Lavage Fluid; FITC: Fluorescein Isothiocyanate.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Ovalbumin-Induced Allergic Asthma Model
This model mimics the eosinophilic inflammation characteristic of allergic asthma.
Caption: Workflow for the Ovalbumin-Induced Asthma Model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pressurized Metered-Dose Inhaler (pMDI) or nebulizer
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Drug Administration: From day 28 to 30, administer this compound (0.2-20 mg/kg) or vehicle orally one hour prior to the OVA challenge.
-
OVA Challenge: On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Endpoint Analysis (Day 31):
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Differentials: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Lung Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
FITC-Induced Contact Hypersensitivity
This model is representative of a Th2-dependent dermal inflammation.
Caption: Workflow for FITC-Induced Contact Hypersensitivity.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Fluorescein isothiocyanate (FITC)
-
Acetone and Dibutyl phthalate (DBP)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Digital calipers
Protocol:
-
Sensitization: On day 0, sensitize the mice by applying 400 µL of a 0.5% FITC solution in a 1:1 mixture of acetone and DBP to the shaved abdomen.
-
Drug Administration: On day 6, administer this compound (20 mg/kg) or vehicle orally one hour prior to the FITC challenge.
-
FITC Challenge: On day 6, challenge the mice by applying 20 µL of 0.5% FITC solution to the dorsal and ventral surfaces of the right ear. The left ear receives the vehicle only.
-
Endpoint Analysis (Day 7): 24 hours after the challenge, measure the thickness of both ears using digital calipers. The change in ear thickness (right ear - left ear) is a measure of the inflammatory response.
Histamine-Induced Pruritus
This model directly assesses the antipruritic effect of the compound.
References
Application Notes and Protocols for JNJ-39758979 in Mast Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and allergic responses.[1] The H4 receptor is highly expressed on various immune cells, including mast cells, which are central to the pathophysiology of allergic diseases. Upon activation, mast cells release a plethora of inflammatory mediators, contributing to symptoms like itching, swelling, and inflammation. This compound, by blocking the H4 receptor, offers a targeted approach to modulate mast cell activity and is a valuable tool for studying the role of the H4R in mast cell-driven pathologies.
These application notes provide detailed protocols for utilizing this compound in in vitro mast cell activation studies, focusing on degranulation and cytokine release assays.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound for the Histamine H4 Receptor
| Species | Kᵢ (nM) |
| Human | 12.5 |
| Mouse | 5.3 |
| Monkey | 25 |
Kᵢ represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors.[2][3]
Table 2: Functional Antagonism of this compound
| Assay | Cell Type | Parameter | Value |
| Chemotaxis Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ | 8 nM |
IC₅₀ represents the half-maximal inhibitory concentration.[4]
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling in Mast Cells
Activation of the H4 receptor on mast cells by histamine initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine production. This compound acts by blocking the initial step of this pathway.
Caption: H4R signaling pathway in mast cells.
Experimental Workflow: Mast Cell Degranulation Assay
This workflow outlines the key steps to assess the inhibitory effect of this compound on mast cell degranulation.
Caption: Mast cell degranulation assay workflow.
Experimental Protocols
Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This protocol is designed to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cells (e.g., mouse Bone Marrow-Derived Mast Cells (BMMCs) or human LAD2 cells)
-
Complete cell culture medium
-
Anti-DNP IgE (for IgE-mediated degranulation)
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer (or other suitable buffer)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells in complete medium. For BMMCs, this typically includes IL-3 and SCF.
-
For IgE-mediated degranulation, sensitize the cells with an optimal concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) for 18-24 hours.
-
-
Cell Plating and this compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer to remove excess IgE.
-
Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate (e.g., 1 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer with the same concentration of solvent used for this compound).
-
-
Stimulation:
-
Induce degranulation by adding the antigen (e.g., DNP-HSA, 100 ng/mL) to the wells.
-
Controls:
-
Negative Control (Spontaneous Release): Add buffer instead of the antigen.
-
Positive Control (Maximum Release): Add antigen without any this compound.
-
Total Release: Lyse a separate set of cells with 0.1% Triton X-100.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
β-Hexosaminidase Assay:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Cytokine Release Assay
This protocol is for measuring the release of newly synthesized cytokines (e.g., IL-6, TNF-α) from mast cells.[5][6]
Materials:
-
Mast cells (e.g., BMMCs, LAD2)
-
Complete cell culture medium
-
Stimulant (e.g., histamine, LPS, or IgE/antigen)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α)
-
24- or 48-well plates
-
Plate reader for ELISA
Procedure:
-
Cell Culture and Plating:
-
Culture mast cells as described in Protocol 1.
-
Plate the cells in 24- or 48-well plates at an appropriate density.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add the chosen stimulant to the wells. For H4R-mediated cytokine release, histamine can be used as a stimulant. For other pathways, stimuli like LPS or IgE/antigen can be used.
-
Include appropriate vehicle and positive controls.
-
-
Incubation:
-
Incubate the cells for a longer period than the degranulation assay (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plates and collect the cell-free supernatants.
-
-
Cytokine Measurement:
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the antagonist concentration.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in mast cell function. The protocols outlined above provide a framework for assessing its inhibitory effects on mast cell degranulation and cytokine release. By employing these methods, researchers can further elucidate the contribution of H4R to allergic and inflammatory diseases and explore the therapeutic potential of H4R antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-39758979 in Eosinophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis. The migration of eosinophils from the bloodstream into inflamed tissues, a process known as chemotaxis, is orchestrated by a variety of chemoattractants. One such mediator is histamine, which exerts its effects through four distinct G protein-coupled receptors (GPCRs), H1R, H2R, H3R, and H4R. The histamine H4 receptor (H4R) is predominantly expressed on hematopoietic cells, including eosinophils, and has emerged as a critical regulator of immune and inflammatory responses. Activation of the H4R on eosinophils by histamine triggers a signaling cascade that culminates in directed cell migration.
H4 Receptor-Mediated Eosinophil Chemotaxis
The chemotactic response of eosinophils to histamine is primarily mediated by the H4 receptor.[3][4] The binding of histamine to H4R initiates a downstream signaling cascade that leads to cellular polarization and migration toward the chemoattractant gradient.
Signaling Pathway
The H4 receptor is coupled to a pertussis toxin-sensitive Gαi/o protein.[5] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the βγ subunits of the G protein activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] This rise in intracellular calcium is a crucial event for the reorganization of the actin cytoskeleton, which is essential for cell motility, changes in cell shape, and the formation of pseudopods required for directed movement.[5]
Quantitative Data
The following tables summarize the quantitative data for the effects of histamine and the H4R antagonist JNJ-7777120 on eosinophil chemotaxis and related cellular responses. This data is representative of the expected inhibitory profile of this compound.
Table 1: Histamine-Induced Eosinophil Responses
| Parameter | Agonist | EC₅₀ |
| Chemotaxis | Histamine | 83 nM[3][4] |
| Shape Change | Histamine | 19 nM[4] |
Table 2: Inhibition of Histamine-Induced Eosinophil Responses by JNJ-7777120
| Parameter | Antagonist | IC₅₀ |
| Histamine-induced Chemotaxis | JNJ-7777120 | 86 nM[3][4] |
| Histamine-induced Shape Change | JNJ-7777120 | 0.3 µM[3][4] |
Experimental Protocols
Eosinophil Isolation from Human Peripheral Blood
A pure population of eosinophils is essential for accurate chemotaxis assays.
Materials:
-
Whole blood from healthy or atopic donors
-
Anticoagulant (e.g., EDTA)
-
Dextran solution
-
Ficoll-Paque
-
Lysis buffer (e.g., 0.2% NaCl, 1.6% NaCl)
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
FCS (Fetal Calf Serum)
-
Immunomagnetic beads for neutrophil depletion (e.g., anti-CD16)
Protocol:
-
Collect whole blood into tubes containing an anticoagulant.
-
Perform dextran sedimentation to enrich for granulocytes.
-
Layer the granulocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge to separate granulocytes from mononuclear cells.
-
Aspirate the granulocyte layer and lyse contaminating red blood cells using hypotonic lysis.
-
To achieve high purity, perform negative selection of neutrophils using immunomagnetic beads targeting CD16.
-
Assess the purity of the isolated eosinophils by microscopy of a stained cytospin (e.g., Wright-Giemsa stain). Purity should be >95%.
-
Resuspend the purified eosinophils in RPMI-1640 supplemented with 1% FCS.
Eosinophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
The Boyden chamber, or Transwell, assay is a widely used method to quantify the chemotactic response of cells.
Materials:
-
Purified human eosinophils
-
Chemotaxis chamber (e.g., 48-well microchemotaxis chamber or 96-well Transwell plate) with a 5 µm pore size polycarbonate membrane
-
Histamine (chemoattractant)
-
This compound (test compound)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik, Weigert solution) or a method for cell quantification (e.g., flow cytometry, eosinophil peroxidase assay)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Pre-incubate the purified eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the assay medium containing histamine (at a concentration around its EC₅₀, e.g., 100 nM) to the lower wells of the chemotaxis chamber. For negative controls, add assay medium without histamine.
-
Add the pre-incubated eosinophil suspension to the upper chamber (the insert of the Transwell).
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the upper chamber. The migrated cells will be in the lower chamber or attached to the underside of the membrane.
-
Quantify the migrated cells. This can be done by:
-
Microscopy: Fix and stain the membrane and count the number of migrated cells in several high-power fields.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a fixed period.
-
Eosinophil Peroxidase Assay: Lyse the migrated cells and measure the eosinophil peroxidase activity using a colorimetric substrate.
-
Data Analysis and Interpretation
The chemotactic response is typically expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to a chemoattractant compared to the medium control). The inhibitory effect of this compound is calculated as the percentage inhibition of the histamine-induced migration. A dose-response curve can be generated by plotting the percentage inhibition against the concentration of this compound, from which the IC₅₀ value can be determined.
Conclusion
The histamine H4 receptor is a key mediator of eosinophil chemotaxis, and its antagonist, this compound, holds therapeutic potential for eosinophilic disorders. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of this compound and other H4R antagonists on eosinophil migration. The use of purified eosinophils in a well-defined chemotaxis assay, such as the Boyden chamber/Transwell system, will yield reliable and reproducible data to further elucidate the role of the H4 receptor in allergic inflammation and to advance the development of novel therapeutics.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39758979 in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-39758979, a potent and selective histamine H4 receptor (H4R) antagonist, in preclinical murine models of asthma. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in allergic airway inflammation.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production, largely driven by a T-helper type 2 (Th2) immune response. Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G-protein coupled receptors (H1R-H4R). The histamine H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells, and plays a crucial role in modulating immune and inflammatory responses.[1][2] this compound is a potent and selective antagonist of the H4 receptor, and has demonstrated dose-dependent activity in preclinical models of asthma, suggesting its potential as a therapeutic agent for this disease.[1][2]
Mechanism of Action
This compound acts by blocking the signaling of the histamine H4 receptor. In the context of asthma, H4R activation on immune cells is believed to contribute to the inflammatory cascade. By antagonizing this receptor, this compound is expected to inhibit the chemotaxis and activation of key inflammatory cells, particularly eosinophils, and modulate the production of pro-inflammatory cytokines.
Signaling Pathway of the Histamine H4 Receptor in Immune Cells
Caption: Histamine H4 Receptor Signaling Pathway in Immune Cells.
Application in Murine Models of Asthma
This compound has been evaluated in the ovalbumin (OVA)-induced murine model of allergic asthma, a widely used model that recapitulates key features of human asthma, including eosinophilic airway inflammation and AHR.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound in the OVA-induced murine asthma model.
| Experimental Model | Treatment Group | Dose (mg/kg) | Endpoint | Result | Reference |
| OVA-Induced Asthma (Mouse) | This compound | 0.2 - 20 | Eosinophil Infiltration in BALF | Dose-dependent reduction | [1] |
| Isolated Mouse Bone Marrow-Derived Mast Cells | This compound | - | Histamine-Induced Chemotaxis (IC50) | 8 nM | [1] |
Note: Specific percentage reduction values for eosinophil infiltration at different doses are not publicly available. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin.
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound (vehicle to be determined based on solubility and administration route)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Nebulizer system
Caption: Experimental Workflow for OVA-Induced Asthma Model.
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in sterile saline.
-
Control groups should receive an i.p. injection of saline or alum alone.
-
-
Treatment:
-
Administer this compound or vehicle to the treatment and control groups, respectively. The administration route (e.g., oral gavage, intraperitoneal injection) and frequency (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of the compound.
-
A recommended starting dose range for this compound is 0.2 to 20 mg/kg.[1]
-
Treatment should typically commence prior to the challenge phase (e.g., from day 18 to day 24).
-
-
Challenge:
-
From day 21 to day 24, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
-
The control group should be challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Anesthetize the mice and place them in a whole-body plethysmograph.
-
Measure baseline airway resistance.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance (Penh).
-
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 2 x 0.5 mL).
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Centrifuge the BALF and collect the supernatant.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
-
Lung Histology:
-
Perfuse the lungs with saline and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
-
-
House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma
For a more clinically relevant model, researchers can utilize house dust mite (HDM) extract to induce allergic airway inflammation.
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus or Dermatophagoides farinae)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Anesthesia (e.g., isoflurane)
Caption: Experimental Workflow for HDM-Induced Asthma Model.
-
Sensitization and Challenge:
-
On day 0, lightly anesthetize the mice and intranasally (i.n.) administer a sensitizing dose of HDM extract (e.g., 25 µg of protein in 20-40 µL of saline).
-
From day 7 to day 11, challenge the mice daily with an i.n. administration of a lower dose of HDM extract (e.g., 5 µg of protein in 20-40 µL of saline).
-
Control groups should receive i.n. saline.
-
-
Treatment:
-
Administer this compound or vehicle as described in the OVA model protocol. Treatment can be initiated before the challenge phase.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
Perform AHR measurement, BALF analysis (cell counts and cytokine levels), and lung histology as described in the OVA model protocol.
-
Conclusion
This compound is a promising therapeutic candidate for asthma that targets the histamine H4 receptor. The provided application notes and protocols offer a framework for researchers to further investigate its efficacy in preclinical murine models of allergic airway inflammation. Future studies should focus on generating comprehensive dose-response data for various endpoints, including AHR and Th2 cytokine production, to fully characterize the therapeutic potential of this compound.
References
Application Notes: JNJ-39758979 in Dermatitis Research
1. Introduction
JNJ-39758979 is a potent, selective, and orally bioavailable antagonist of the histamine H4 receptor (H4R).[1] It was developed for the treatment of inflammatory conditions, with a particular focus on atopic dermatitis and pruritus, due to the significant role of the H4R in mediating immune cell chemotaxis and inflammatory responses.[2][3] Preclinical studies demonstrated its efficacy in various models of inflammation, including dermatitis, asthma, and arthritis.[1][4] While it progressed to Phase 2 clinical trials and showed some promise in reducing itch, its development was ultimately terminated due to the discovery of a serious adverse effect, drug-induced agranulocytosis.[2][5]
These notes provide a detailed overview of the application of this compound in dermatitis research, summarizing its mechanism of action, preclinical data, clinical trial protocols, and key findings.
2. Mechanism of Action: H4 Receptor Antagonism
This compound exerts its effects by competitively blocking the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Histamine binding to H4R triggers a cascade of downstream signaling events, leading to immune cell chemotaxis, upregulation of adhesion molecules, and cytokine release, all of which contribute to the inflammatory pathology of dermatitis. By occupying the receptor binding site, this compound prevents histamine-induced activation of these immune cells, thereby mitigating the inflammatory response and associated symptoms like pruritus.[3][6]
Caption: Mechanism of this compound as an H4R antagonist.
Application in Preclinical Research
This compound has demonstrated significant anti-inflammatory and anti-pruritic activity in multiple preclinical animal models of dermatitis and allergy.
3.1. Summary of Preclinical Data
| Model | Species | This compound Dose | Key Findings | Reference |
| Th2-Dependent Contact Hypersensitivity (FITC-induced) | Mouse | 20 mg/kg | Significant decrease in ear edema. | [6] |
| Histamine-Induced Pruritus | Mouse | Not specified | Effective inhibition of histamine-induced scratching behavior. | [6] |
| Ovalbumin-Induced Asthma Model | Mouse | 0.2 to 20 mg/kg | Dose-dependent reduction of eosinophil infiltration in bronchoalveolar lavage fluid. | [6] |
| Atopic Dermatitis-like Skin Lesions (with Mepyramine) | Mouse | Not specified | Reduced skin lesion severity, inflammatory cell influx, epidermal thickening, and scratching behavior when combined with an H1R antagonist. | [7] |
3.2. Protocol: Mouse Model of Th2-Dependent Contact Hypersensitivity
This protocol describes a common method to evaluate the efficacy of anti-inflammatory compounds in a T-cell-dependent model of skin inflammation.
Objective: To assess the ability of this compound to reduce ear swelling following sensitization and challenge with fluorescein isothiocyanate (FITC).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Fluorescein isothiocyanate (FITC)
-
Acetone and Dibutyl phthalate (DBP) solution (1:1)
-
8-12 week old BALB/c mice
-
Digital calipers
Workflow Diagram:
Caption: Workflow for a preclinical contact hypersensitivity study.
Procedure:
-
Sensitization (Day 0): Anesthetize mice and apply 50 µL of a 2% FITC solution (dissolved in 1:1 acetone/DBP) to a shaved area on the abdomen.
-
Resting Period (Days 1-4): Allow mice to rest for 5 days for the sensitization to develop.
-
Grouping and Dosing (Day 5): Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 20 mg/kg). Administer the first dose of the compound, typically via oral gavage, one day before the challenge.
-
Challenge (Day 6): One hour after the final compound administration, apply 20 µL of a 0.5% FITC solution to the dorsal side of the right ear of each mouse. The left ear serves as the unchallenged control.
-
Measurement (Day 7): 24 hours after the challenge, measure the thickness of both ears using digital calipers.
-
Data Analysis: Calculate the change in ear thickness by subtracting the measurement of the unchallenged (left) ear from the challenged (right) ear. Compare the mean change in ear thickness between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).
Application in Clinical Research
This compound was evaluated in a Phase 2a clinical trial for the treatment of moderate atopic dermatitis in an adult population.
4.1. Clinical Trial Protocol: NCT01497119
Title: A Study of this compound in Adult Japanese Patients With Moderate, Active Atopic Dermatitis.[8]
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group, exploratory study.[8]
Objective: To evaluate the safety, tolerability, and efficacy of this compound in adult Japanese patients with moderate atopic dermatitis.[8]
Patient Population: Adult Japanese patients with a diagnosis of moderate atopic dermatitis.
Treatment Arms:
-
This compound (100 mg, once daily)
-
This compound (300 mg, once daily)
-
Placebo (once daily)
Duration: 6-week treatment phase followed by a 4-week follow-up period.[8]
Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at Week 6.
Secondary Endpoints: Patient-Reported Outcomes (PROs) including Pruritus Categorical Rating Scale (PCRS), Pruritus Numerical Rating Scale (PNRS), and Subject's Global Impression of Change in Pruritus (SGICP).
Workflow Diagram:
Caption: Workflow of the Phase 2a clinical trial (NCT01497119).
4.2. Summary of Clinical Efficacy Data
The study was terminated prematurely and did not meet its primary endpoint. However, numerical improvements were observed, particularly in patient-reported pruritus.[5]
| Endpoint | Placebo | This compound (100 mg) | This compound (300 mg) | Outcome | Reference |
| Median Change in EASI at Week 6 | -1.3 | -3.7 | -3.0 | Primary endpoint not met, but numerical improvement observed. | [5] |
| PROs (PCRS, PNRS, SGICP) | Modest Improvement | Numerical Improvement | Nominally Significant Improvement | Consistent improvements in itch, particularly with the 300 mg dose. | [5] |
4.3. Safety and Discontinuation
The clinical development of this compound was halted due to a critical safety finding. Two patients in the 300 mg treatment arm developed neutropenia, a serious adverse event consistent with drug-induced agranulocytosis.[5] This off-target effect was deemed too significant to proceed with further development.[2][5]
Caption: Logical flow of this compound's development and discontinuation.
Conclusion
The investigation of this compound in dermatitis research provides a valuable case study for drug development professionals. It underscores the potential of H4R antagonism as a therapeutic strategy for controlling pruritus, a major symptom of atopic dermatitis.[2][5] The preclinical data were promising, and the clinical results confirmed a signal for itch reduction. However, the failure to meet the primary endpoint for skin inflammation, combined with the severe off-target toxicity (agranulocytosis), led to the cessation of its development.[2][9] Future research in this area must focus on developing H4R antagonists with a more favorable safety profile to separate the desired on-target anti-inflammatory and anti-pruritic effects from off-target toxicities.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pubs.acs.org [pubs.acs.org]
JNJ-39758979: A Potent and Selective Histamine H4 Receptor Antagonist for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes.[1][2] Its high affinity and selectivity make it an invaluable tool for studying the role of H4R in various physiological and pathological conditions, including neuroinflammation. This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation research.
The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and microglia. Its activation is linked to the modulation of immune responses and inflammatory cascades.[3] In the central nervous system (CNS), the H4 receptor is implicated in neuroinflammatory processes, making it a promising therapeutic target for neurodegenerative diseases and other neurological disorders characterized by inflammation.[3]
Pharmacological Profile of this compound
This compound is an orally bioavailable small molecule that exhibits high affinity for the human histamine H4 receptor.[4] Its pharmacological characteristics are summarized in the tables below.
Binding Affinity (Ki) Data
| Species | Receptor | Ki (nM) |
| Human | Histamine H4 | 12.5 ± 2.6[1][2] |
| Mouse | Histamine H4 | 5.3[5] |
| Monkey | Histamine H4 | 25[5] |
| Rat | Histamine H4 | 188[5] |
| Guinea Pig | Histamine H4 | 306[5] |
Receptor Selectivity
This compound displays high selectivity for the H4 receptor over other histamine receptor subtypes.[1][2]
| Receptor | Selectivity vs. H4R |
| Histamine H1 | >80-fold[1][2] |
| Histamine H2 | >80-fold[1][2] |
| Histamine H3 | >80-fold[1] |
Signaling Pathway of H4 Receptor in Neuroinflammation
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of various immune cells, including microglia, the resident immune cells of the CNS. In the context of neuroinflammation, H4R activation on microglia can influence their activation state, proliferation, and the release of pro-inflammatory and anti-inflammatory cytokines.
Caption: H4R signaling pathway in neuroinflammation.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound in relevant in vitro and in vivo models of inflammation.
In Vitro: Histamine-Induced Eosinophil Shape Change Assay
This assay is a functional readout of H4 receptor antagonism and can be used to determine the potency of this compound.[1][3]
Objective: To measure the inhibition of histamine-induced eosinophil shape change by this compound.
Materials:
-
This compound
-
Histamine
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
Protocol:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using density gradient centrifugation with Ficoll-Paque PLUS followed by negative selection using an eosinophil isolation kit.
-
Cell Preparation: Resuspend the purified eosinophils in RPMI 1640 medium supplemented with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the eosinophil suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Histamine Stimulation: Add histamine to a final concentration of 100 nM to induce eosinophil shape change. Incubate for 15 minutes at 37°C.
-
Flow Cytometry Analysis: Immediately analyze the cells by flow cytometry. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Calculate the percentage of inhibition of the histamine-induced shape change for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the eosinophil shape change assay.
In Vivo: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.
Objective: To assess the effect of this compound on LPS-induced neuroinflammation in mice.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.) to the mice.
-
LPS Injection: One hour after this compound administration, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). Control animals receive a saline injection.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice under deep anesthesia and perfuse with cold saline.
-
Brain Extraction: Carefully extract the brains. One hemisphere can be used for biochemical analysis (e.g., ELISA) and the other for histological analysis (e.g., immunohistochemistry).
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Histological Analysis: Fix the other brain hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat. Perform immunohistochemistry for Iba1 and GFAP to assess microglial and astrocyte activation, respectively.
-
Data Analysis: Compare the levels of inflammatory markers and the extent of glial activation between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for the LPS-induced neuroinflammation model.
In Vivo: Ovalbumin-Induced Allergic Asthma Model
This model is relevant for studying the role of H4R in inflammatory conditions with a neuro-immune component.
Objective: To evaluate the efficacy of this compound in a mouse model of allergic asthma.[4]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
BALB/c mice (6-8 weeks old)
-
Saline
-
Nebulizer
Protocol:
-
Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Compound Administration: From day 21 to day 27, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.) one hour before the OVA challenge.
-
OVA Challenge: On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, perform a bronchoalveolar lavage with PBS to collect BAL fluid.
-
Cell Count and Cytokine Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histological Analysis: Collect the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Data Analysis: Compare the inflammatory parameters between the different treatment groups using appropriate statistical tests.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the histamine H4 receptor in neuroinflammation and other inflammatory diseases. The protocols provided here offer a starting point for researchers to investigate the therapeutic potential of H4R antagonism in various preclinical models. It is important to note that while this compound showed promise in preclinical and early clinical studies, its development was discontinued due to safety concerns in later trials.[6] Therefore, its use should be restricted to preclinical research settings.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979: Application Notes for a Selective Histamine H4 Receptor Antagonist
For Research Use Only. Not for human or veterinary use.
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), making it a valuable tool for investigating the physiological and pathophysiological roles of this receptor in inflammatory and immune responses.[1][2] These application notes provide researchers, scientists, and drug development professionals with comprehensive information on the use of this compound as a tool compound in pharmacology.
Pharmacological Profile
This compound is a high-affinity antagonist for the human H4 receptor, with a Ki of 12.5 nM.[3][4] It demonstrates significant selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3), with Ki values for these receptors being over 80-fold higher.[1] The compound also shows excellent selectivity against a broader panel of 48 other receptors and ion channels at a concentration of 1 µM, and 66 kinases at 10 µM.[3] this compound is orally bioavailable and has been characterized in various preclinical species and in human clinical trials.[1]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human H4R | 12.5 nM | [3][4] |
| Mouse H4R | 5.3 nM | [4] | |
| Monkey H4R | 25 nM | [4] | |
| Rat H4R | 188 nM | [4] | |
| Guinea Pig H4R | 306 nM | [4] | |
| Dog H4R | >10 µM | [4] | |
| Human H1R | >1,000 nM | [3] | |
| Human H2R | >1,000 nM | [3] | |
| Human H3R | 1,043 nM | [3] | |
| pA2 (Functional Antagonism) | Human H4R (cAMP inhibition) | 7.9 | [4] |
| Mouse H4R (cAMP inhibition) | 8.3 | [4] | |
| Monkey H4R (cAMP inhibition) | 7.5 | [4] | |
| Rat H4R (cAMP inhibition) | 7.2 | [4] | |
| IC50 (Functional Assay) | Histamine-induced chemotaxis (mouse bone marrow-derived mast cells) | 8 nM | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Cmax | Mouse | 10 mg/kg (p.o.) | 0.3 µM | [4] |
| t1/2 (half-life) | Mouse | 10 mg/kg (p.o.) | 7.5 hours | [4] |
| F (bioavailability) | Mouse | 10 mg/kg (p.o.) | 36% | [4] |
| Vss (volume of distribution) | Mouse | 2 mg/kg (i.v.) | 19.9 L/kg | [4] |
| CL (clearance) | Mouse | 2 mg/kg (i.v.) | 2.2 L/h | [4] |
| t1/2 (half-life) | Mouse | 2 mg/kg (i.v.) | 2.1 hours | [4] |
| Plasma half-life | Human | Single oral dose | 124-157 hours | [1][5] |
Mechanism of Action
The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Upon activation by histamine, the H4 receptor, a G-protein coupled receptor (GPCR), couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in a variety of cellular responses, including chemotaxis, cytokine release, and cell differentiation. This compound acts as a competitive antagonist at the H4 receptor, blocking histamine-induced signaling.
Experimental Protocols
In Vitro: Mast Cell Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit histamine-induced chemotaxis of mast cells.
Materials:
-
Bone marrow-derived mast cells (BMMCs)
-
Histamine
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Appropriate cell culture medium
Procedure:
-
Culture and harvest BMMCs.
-
Resuspend BMMCs in assay medium.
-
Pre-incubate BMMCs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add histamine (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated BMMC suspension to the upper wells.
-
Incubate the chamber for 3-4 hours at 37°C in a humidified incubator.
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each condition.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
In Vivo: Mouse Model of Allergic Asthma
This protocol outlines the use of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma to assess its anti-inflammatory effects.
Materials:
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound
-
Vehicle control
-
Mice (e.g., BALB/c)
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On days 28, 29, and 30, challenge the mice with an aerosolized solution of OVA for 20 minutes.
-
Treatment: Administer this compound (e.g., 0.2 to 20 mg/kg) or vehicle control orally (p.o.) one hour before each OVA challenge.[3]
-
Sample Collection: 24 hours after the final challenge, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Analysis:
-
Perform total and differential cell counts on the BAL fluid to quantify eosinophil infiltration.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Clinical Research: Histamine-Induced Pruritus in Healthy Volunteers
This protocol is based on a clinical study to evaluate the efficacy of this compound in reducing histamine-induced itch.[6][7]
Study Design:
-
Randomized, double-blind, three-period crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatments: Single oral dose of this compound (600 mg), cetirizine (10 mg, positive control), or placebo.[6][7]
-
Washout period: 22 days between treatment periods.[7]
Procedure:
-
Baseline Histamine Challenge (Day -1): Administer intradermal histamine to establish a baseline pruritus response.
-
Dosing (Day 1): Administer a single oral dose of this compound, cetirizine, or placebo.
-
Post-Dose Histamine Challenge (Day 1): Administer intradermal histamine at 2 hours and 6 hours post-dose.[6][7]
-
Efficacy Assessment:
-
Safety Monitoring: Monitor adverse events throughout the study.
Expected Outcome: this compound is expected to significantly reduce the AUC of the pruritus score compared to placebo, without significantly affecting the wheal and flare response.[6]
Safety and Other Considerations
-
Adverse Effects: In a Phase 1 study, this compound was generally well-tolerated, with dose-dependent nausea being the most common adverse event.[1] However, a Phase 2a study in patients with atopic dermatitis was discontinued due to two serious adverse events of neutropenia, suggesting a potential for drug-induced agranulocytosis.[8][9] Researchers should be aware of this potential off-target effect.
-
Solubility and Formulation: this compound is available as a dihydrochloride salt, which is soluble in water and DMSO. For in vivo studies, appropriate vehicle selection is crucial for ensuring consistent oral bioavailability.
-
Species Selectivity: this compound exhibits varying affinity for the H4 receptor across different species.[4] This should be taken into consideration when designing and interpreting preclinical studies. The compound has high affinity for the human, mouse, and monkey receptors, but lower affinity for the rat and guinea pig receptors.[4]
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 6. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for JNJ-39758979 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), demonstrating efficacy in various preclinical models of inflammatory and allergic diseases.[1][2][3] As a Gαi/o-coupled receptor, the H4R is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells. Its activation by histamine mediates key inflammatory responses such as chemotaxis and cytokine release. Consequently, antagonism of the H4R with this compound presents a promising therapeutic strategy for conditions like asthma, atopic dermatitis, pruritus, and diabetic nephropathy.
These application notes provide detailed protocols for the dosage and administration of this compound in various mouse models, along with methods for assessing its therapeutic effects.
Mechanism of Action: Histamine H4 Receptor Signaling
This compound exerts its effects by blocking the histamine-induced signaling cascade through the H4 receptor. Upon histamine binding, the H4R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway also involves the activation of the mitogen-activated protein kinase (MAPK) cascade and the mobilization of intracellular calcium (Ca2+), culminating in cellular responses like chemotaxis of eosinophils and mast cells.
Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation: Dosage and Administration of this compound in Mice
The following tables summarize the quantitative data for this compound administration in various murine models.
Table 1: Oral Administration of this compound in Different Mouse Models
| Mouse Model | Dosage Range (mg/kg) | Vehicle | Therapeutic Outcome |
| Ovalbumin-Sensitized Asthma | 0.2 - 20 | 20% Hydroxypropyl-β-cyclodextran | Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF)[4] |
| FITC-Induced Contact Hypersensitivity | 20 | Not specified | Decreased ear edema[4] |
| Histamine-Induced Pruritus | Not specified | 20% Hydroxypropyl-β-cyclodextran | Inhibited scratching behavior[5] |
| Streptozotocin-Induced Diabetic Nephropathy | 100 | Not specified | Reduced nephropathy[4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage (mg/kg) | Cmax (µM) | t1/2 (hours) | Bioavailability (F%) |
| Oral (p.o.) | 10 | 0.3 | 7.5 | 36 |
| Intravenous (i.v.) | 2 | - | 2.1 | - |
Data extracted from MedchemExpress product information.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
I. Ovalbumin-Induced Asthma Model
This model mimics allergic asthma, characterized by airway hyperresponsiveness and eosinophilic inflammation.[8][9][10]
Experimental Workflow:
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Protocol:
-
Animals: Use 6-8 week old BALB/c mice.
-
Sensitization:
-
Drug Administration:
-
Challenge:
-
From day 21 to day 23, challenge the mice with an intranasal or aerosolized solution of 1% OVA in PBS for 20 minutes each day.[11]
-
-
Assessment of Eosinophil Infiltration:
-
24 hours after the final challenge, euthanize the mice and perform bronchoalveolar lavage (BAL).
-
Instill and aspirate 0.5 mL of ice-cold PBS through a tracheal cannula three times.[12]
-
Centrifuge the collected BAL fluid and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts and quantify eosinophils.[12] Alternatively, use flow cytometry with antibodies against Siglec-F, CD45, and CD11c to identify and quantify eosinophils (CD45+ Siglec-F+ CD11clow/−).[1][13][14]
-
II. FITC-Induced Contact Hypersensitivity Model
This model is used to study Th2-dependent contact hypersensitivity, a model for atopic dermatitis.[15][16][17][18]
Protocol:
-
Animals: Use BALB/c mice.
-
Sensitization:
-
On day 0, sensitize the mice by applying 400 µL of 0.5% fluorescein isothiocyanate (FITC) dissolved in a 1:1 mixture of acetone and dibutyl phthalate to the shaved abdomen.
-
-
Drug Administration:
-
Administer this compound orally at a dose of 20 mg/kg one hour before the challenge.[4] The control group receives the vehicle.
-
-
Challenge:
-
On day 5, challenge the mice by applying 20 µL of 0.5% FITC to both sides of the right ear.
-
-
Assessment of Ear Edema:
-
Measure the thickness of both ears using a digital micrometer before the challenge and 24 hours after the challenge.
-
The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.
-
III. Histamine-Induced Pruritus Model
This model is used to evaluate the anti-pruritic effects of compounds.[5]
Protocol:
-
Animals: Use C57BL/6 mice.
-
Acclimatization:
-
Acclimatize the mice individually in observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound orally, dissolved in 20% hydroxypropyl-β-cyclodextran, 30 minutes before the histamine injection.[5] The control group receives the vehicle.
-
-
Induction of Pruritus:
-
Inject 50 µL of histamine (100 µg) intradermally into the rostral back of the mice.
-
-
Assessment of Scratching Behavior:
-
Immediately after the histamine injection, record the number of scratching bouts directed towards the injection site for 30 minutes. A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site.
-
IV. Streptozotocin-Induced Diabetic Nephropathy Model
This model is used to study the progression of diabetic kidney disease.[19][20][21][22][23]
Protocol:
-
Animals: Use male DBA2/J mice.[4]
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg, freshly dissolved in citrate buffer (pH 4.5).[22]
-
Confirm diabetes 72 hours later by measuring blood glucose levels; mice with glucose levels >250 mg/dL are considered diabetic.
-
-
Drug Administration:
-
Four weeks after the induction of diabetes, begin daily oral administration of this compound at a dose of 100 mg/kg for 8 weeks.[4] The control group receives the vehicle.
-
-
Assessment of Nephropathy:
-
At the end of the treatment period, collect 24-hour urine samples to measure albuminuria.
-
Euthanize the mice and collect blood to measure blood urea nitrogen (BUN) and creatinine.
-
Perfuse and collect the kidneys for histopathological analysis (e.g., PAS staining to assess glomerulosclerosis and tubular injury).
-
Formulation and Administration Notes
-
Oral Administration: this compound can be formulated as a suspension in 20% hydroxypropyl-β-cyclodextran for oral gavage.[5] Ensure the compound is fully dissolved or evenly suspended before administration.
-
Intravenous Administration: For intravenous injection, this compound can be dissolved in a vehicle suitable for i.v. administration, such as a solution containing DMSO, PEG300, and Tween 80, further diluted with sterile saline. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Stability: Prepare fresh solutions of this compound for each experiment to ensure potency.
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H4 receptor in various inflammatory and allergic conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mice to evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. benchchem.com [benchchem.com]
- 10. Acute Asthma Models to Ovalbumin in the Mouse | Semantic Scholar [semanticscholar.org]
- 11. oatext.com [oatext.com]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 13. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdbiosciences.com [mdbiosciences.com]
- 16. CTLA-4 suppresses hapten-induced contact hypersensitivity in atopic dermatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contact hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Laboratory and clinical findings in mouse models of diabetic nephropathy induced with streptozotocin [ouci.dntb.gov.ua]
JNJ-39758979: Application Notes and Protocols for Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells.[1] The H4 receptor is implicated in inflammatory and immune responses, making it a compelling target for therapeutic intervention in various allergic and inflammatory diseases. This compound has demonstrated efficacy in preclinical models of asthma, dermatitis, and pruritus.[1] These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and other H4R antagonists.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency in various cell-based assays.
Table 1: Binding Affinity (Ki) of this compound for Histamine H4 Receptor
| Species | Ki (nM) |
| Human | 12.5[2][3][4] |
| Mouse | 5.3[2] |
| Monkey | 25[2] |
| Rat | 188[2] |
| Guinea Pig | 306[2] |
Table 2: Functional Antagonism (pA2) of this compound in cAMP Assays
| Species | pA2 |
| Human | 7.9[2] |
| Mouse | 8.3[2] |
| Monkey | 7.5[2] |
| Rat | 7.2[2] |
Table 3: Inhibitory Concentration (IC50) of this compound in a Cell-Based Functional Assay
| Assay | Cell Type | IC50 (nM) |
| Histamine-Induced Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | 8[4] |
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
JNJ-39758979: Technical Support and Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and vehicle preparation for the histamine H4 receptor antagonist, JNJ-39758979.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions of this compound.[1][2] The dihydrochloride salt form of this compound is also highly soluble in water.
Q2: Can I dissolve this compound directly in aqueous buffers for my in vitro assay?
A2: While the dihydrochloride salt has good water solubility, it is recommended to first prepare a concentrated stock solution in DMSO.[2] This stock can then be diluted to the final working concentration in your aqueous experimental buffer. This two-step process minimizes the risk of the compound precipitating in the buffer.
Q3: My this compound solution appears cloudy after dilution. What should I do?
A3: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for potential solutions, such as adjusting the solvent concentration, using sonication, or employing a different vehicle formulation.
Q4: Is this compound suitable for oral administration in animal studies?
A4: Yes, this compound is orally bioavailable.[3] Several vehicle formulations are suitable for oral gavage, typically as suspensions.[2]
Q5: What is the difference between this compound and this compound dihydrochloride?
A5: this compound refers to the free base form of the molecule (M.Wt: ~221.3 g/mol ).[1][4] this compound dihydrochloride is the salt form (M.Wt: ~294.22 g/mol ), which generally exhibits higher solubility in aqueous solutions. It is crucial to use the correct molecular weight for your calculations based on the form you have.
Solubility Data
The solubility of this compound can vary based on its form (free base vs. dihydrochloride salt) and the solvent used.
| Compound Form | Solvent | Reported Solubility | Reference |
| This compound (Free Base) | DMSO | ≥10 mg/mL | [1] |
| Ethanol | ≥10 mg/mL | [1] | |
| This compound Dihydrochloride | Water | Soluble to 100 mM (~29.4 mg/mL) | |
| DMSO | Soluble to 100 mM (~29.4 mg/mL) |
Experimental Protocols: Vehicle Preparation
The choice of vehicle is critical for ensuring the bioavailability and stability of this compound in your experiments.
In Vitro Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media or assay buffers.
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Add pure DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
In Vivo Oral Administration (Suspension)
-
Objective: To prepare a uniform suspension for oral gavage in animal models.
-
Methodology (Example using 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC Na) in sterile water. Mix until a clear, viscous solution is formed.[2]
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the 0.5% CMC solution to the compound powder.
-
Gradually add the remaining 0.5% CMC solution while continuously stirring or vortexing to create a homogenous suspension at the target concentration (e.g., 2.5 mg/mL).[2]
-
Ensure the suspension is well-mixed immediately before each administration.
-
In Vivo Injectable Administration (Co-solvent System)
-
Objective: To prepare a clear solution for parenteral (e.g., IP, IV, SC) administration.
-
Methodology (Example using DMSO, PEG300, Tween 80, and Saline): [5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 35 mg/mL).
-
To prepare the final working solution, sequentially add and mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to make 1 mL of the final formulation: start with 100 µL of the 35 mg/mL DMSO stock. Add 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | Exceeded solubility limit; incorrect solvent; low-quality compound. | 1. Gently warm the solution (e.g., 37°C).2. Sonicate the solution in a water bath.3. Re-prepare the solution at a lower concentration. |
| Precipitation After Dilution in Aqueous Buffer | Low aqueous solubility of the compound ("crashing out"); buffer incompatibility. | 1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final working solution (typically ≤0.5% for cell-based assays).3. Test different aqueous buffers (pH can affect solubility). |
| Inconsistent In Vivo Results | Poor bioavailability; non-homogenous suspension; compound degradation. | 1. For oral dosing, ensure the suspension is vigorously vortexed before each administration to ensure uniform dosing.2. For injectable routes, use a co-solvent system to ensure the compound remains in solution.3. Always use freshly prepared formulations for optimal results.[2] |
Visual Workflow: Vehicle Selection
The following diagram outlines the decision-making process for selecting an appropriate vehicle for this compound based on the experimental design.
Caption: Decision workflow for this compound vehicle preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound 2HCl | histamine receptor H4 (HRH4) antagonist | CAS# 1620648-30-7 | InvivoChem [invivochem.com]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing JNJ-39758979 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of JNJ-39758979, a potent and selective histamine H4 receptor (H4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4R is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[3] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound blocks the binding of histamine to H4R, thereby preventing this downstream signaling cascade.[4]
Q2: What are the key binding affinities and potencies of this compound?
A2: this compound exhibits high affinity for the human H4 receptor with a Ki of approximately 12.5 nM.[1][2] It is highly selective for H4R over other histamine receptor subtypes (H1R, H2R, and H3R).[5] In functional assays, it acts as a potent antagonist. For instance, it inhibits histamine-induced chemotaxis in isolated mouse bone marrow-derived mast cells with an IC50 of 8 nM.[5]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO at concentrations of 10 mg/mL and higher.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6] Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Functional Assays
Q: I am not observing the expected inhibition of histamine-induced responses (e.g., cAMP reduction, chemotaxis) with this compound. What could be the problem?
A: This could be due to several factors:
-
Cell Line Sensitivity: Confirm that your cell line expresses a functional histamine H4 receptor. Receptor expression levels can vary between cell types and even with passage number.
-
Compound Solubility: Visually inspect your working solutions for any precipitation. Poor solubility can lead to inaccurate dosing.[6] Consider preparing fresh dilutions for each experiment.
-
Agonist Concentration: Ensure you are using an appropriate concentration of histamine to stimulate the cells. For antagonist assays, it is common to use an agonist concentration that elicits 50-80% of the maximal response (EC50-EC80).[7]
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. Standardize the pre-incubation time with the antagonist before adding the agonist.
-
Reagent Integrity: Verify the quality and concentration of your histamine solution and other critical reagents.
Issue 2: High Background or Variability in the cAMP Assay
Q: My cAMP assay shows high background noise or significant variability between replicates. How can I improve my results?
A: High variability can obscure the true effect of the compound. Consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate plating.[6]
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can lead to inconsistent results.
-
Assay Window: Optimize the concentration of forskolin (if used in a Gαi-coupled assay) to achieve a robust signal-to-background ratio.[8]
-
Lysis and Detection: Ensure complete cell lysis and proper mixing of detection reagents according to the manufacturer's protocol.
Issue 3: Observed Cytotoxicity at Higher Concentrations
Q: I am seeing a decrease in cell viability at higher concentrations of this compound. Is this expected?
A: While this compound is a selective antagonist, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to distinguish between specific antagonism of H4R and general toxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range that is non-toxic to your cells.[6]
-
Use Non-Toxic Concentrations: Conduct your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific H4R-mediated effects.[6]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your highest compound concentration to account for any solvent-induced toxicity.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human H4R | 12.5 nM | [1][2] |
| Mouse H4R | 5.3 nM | [4] | |
| Monkey H4R | 25 nM | [4] | |
| pA2 (Functional Antagonism) | Human H4R (cAMP) | 7.9 | [4] |
| IC50 (Chemotaxis) | Mouse Mast Cells | 8 nM | [5] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to antagonize histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
Materials:
-
H4R-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with H4R)
-
Cell culture medium
-
This compound
-
Histamine
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed H4R-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of histamine at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the histamine solution to the wells containing this compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Mast Cell Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit histamine-induced mast cell migration using a transwell assay.
Materials:
-
Mouse bone marrow-derived mast cells (BMMCs) or a suitable mast cell line
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Histamine (as chemoattractant)
-
Transwell inserts (with 5 or 8 µm pore size)
-
24-well plates
Procedure:
-
Cell Preparation: Culture BMMCs and resuspend them in RPMI 1640 with 0.5% BSA.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI 1640 containing histamine to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the this compound-treated cells to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Cell Migration Quantification:
-
Remove the inserts and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC50 value.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
JNJ-39758979 Off-Target Effects: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the off-target effects of JNJ-39758979, this technical support center provides troubleshooting guides and frequently asked questions (FAQs). The development of this compound, a potent and selective histamine H4 receptor (H4R) antagonist, was discontinued due to observations of agranulocytosis (a severe form of neutropenia), which is believed to be an off-target effect.[1][2] This resource aims to guide researchers in their experimental approach to understanding and investigating these potential off-target liabilities.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
This compound is a high-affinity H4R antagonist with a Ki of 12.5 nM for the human receptor.[3] It exhibits over 80-fold selectivity for the H4R compared to other histamine receptors (H1, H2, and H3).[3] Preclinical studies and a Phase 1 clinical trial initially indicated a good safety profile.[3] However, a Phase 2a study in patients with atopic dermatitis revealed cases of agranulocytosis, a serious adverse event, leading to the termination of the study.[1] This hematological toxicity is considered a likely off-target effect.[1]
Q2: Has the specific off-target responsible for agranulocytosis been identified?
Based on publicly available information, the specific molecular off-target responsible for the agranulocytosis observed with this compound has not been definitively identified. While its selectivity has been profiled against a panel of other receptors and kinases, showing a generally clean profile, the underlying mechanism of the hematological toxicity remains to be fully elucidated.
Q3: What were the key findings from the clinical trial where agranulocytosis was observed?
In a Phase 2a, randomized, double-blind, placebo-controlled study in Japanese adults with moderate atopic dermatitis, two patients receiving 300 mg of this compound experienced serious adverse events of neutropenia, leading to the premature discontinuation of the trial.[1]
Troubleshooting Guide for Investigating Off-Target Effects
This guide provides a structured approach for researchers aiming to identify the potential off-target liabilities of this compound.
Problem 1: Unexplained cytotoxicity in a novel cell line treated with this compound.
Possible Cause: The cell line may express an unknown off-target of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Method: Perform a functional assay to confirm that the observed effect is not mediated by the H4 receptor. For example, use a cell line that does not express H4R or use a specific H4R agonist to see if it rescues the phenotype.
-
-
Broad Off-Target Screening:
-
Method: Utilize commercially available broad panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test this compound against a wide range of receptors, ion channels, transporters, and kinases.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Method: Perform CETSA coupled with mass spectrometry to identify proteins that are stabilized by this compound binding in an unbiased manner within the intact cells.
-
-
Transcriptomic/Proteomic Analysis:
-
Method: Treat the cells with this compound and perform RNA-sequencing or quantitative proteomics to identify pathways and molecular signatures that are perturbed. This can provide clues about the affected off-target.
-
Problem 2: Investigating the potential for this compound-induced hematopoietic toxicity in vitro.
Possible Cause: Direct toxicity to hematopoietic stem and progenitor cells (HSPCs) or interference with neutrophil maturation.
Troubleshooting Steps:
-
Colony-Forming Unit (CFU) Assays:
-
Method: Culture human or murine bone marrow-derived HSPCs in the presence of various concentrations of this compound and assess the formation of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage progenitors). A reduction in colony formation would suggest a direct inhibitory effect.
-
-
Neutrophil Differentiation Assays:
-
Method: Use a suitable hematopoietic cell line (e.g., HL-60) that can be induced to differentiate into neutrophils. Treat the cells with this compound during the differentiation process and assess markers of mature neutrophils (e.g., CD11b expression, myeloperoxidase activity).
-
-
Reactive Metabolite Trapping Assays:
-
Method: Given that this compound contains a 2-aminopyrimidine moiety, which can potentially form reactive metabolites, conduct in vitro metabolism studies using human liver microsomes in the presence of trapping agents like glutathione (GSH). Analyze for the formation of GSH adducts by LC-MS/MS to identify potential reactive intermediates that could be responsible for toxicity.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| On-Target Affinity | |||
| Ki (H4R) | Human | 12.5 ± 2.6 nM | [3] |
| Selectivity | |||
| Selectivity over other Histamine Receptors | Human | >80-fold | [3] |
| Clinical Observation | |||
| Agranulocytosis Event | Human | Observed at 300 mg dose | [1] |
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Hematopoietic Toxicity
-
Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or murine bone marrow cells.
-
Cell Plating: Plate 1 x 10^5 BMMCs in a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of hematopoietic growth factors.
-
Drug Treatment: Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to the culture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, score the number of different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the drug-treated groups to the vehicle control to determine the inhibitory effect of this compound.
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and 1 mM GSH in phosphate buffer (pH 7.4).
-
Drug Incubation: Add this compound (e.g., 10 µM) to the reaction mixture and incubate at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the sample to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to detect potential GSH adducts of this compound metabolites.
-
Data Interpretation: The presence of masses corresponding to the parent drug plus the mass of glutathione (minus a proton) would indicate the formation of a reactive metabolite.
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor (H4R).
Caption: Experimental workflow for investigating the off-target effects of this compound.
References
- 1. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for JNJ-39758979 tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with information regarding JNJ-39758979, with a specific focus on the potential for tachyphylaxis. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and considerations during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] It exhibits high affinity for the human H4 receptor, with a Kᵢ of 12.5 nM, and shows over 80-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[1][2] The mechanism of action involves blocking the binding of histamine to the H4 receptor, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus.[1][3] The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents this signaling cascade.
Q2: Is there any clinical evidence of tachyphylaxis with this compound?
Direct clinical evidence or studies specifically investigating tachyphylaxis (a rapid decrease in response to a drug after repeated administration) with this compound are not available in the provided search results. However, a clinical study on histamine-induced pruritus in healthy subjects noted a "carryover effect" of this compound, which necessitated the use of only the first treatment period for pruritus-related evaluations.[4][5] This long-lasting effect, potentially due to its long plasma half-life of 124-157 hours, could mask or mimic tachyphylaxis, as the receptors may still be occupied by the antagonist upon subsequent dosing.[1][6]
Q3: What are the potential mechanisms that could lead to tachyphylaxis with an H4R antagonist like this compound?
While not specifically reported for this compound, potential mechanisms for tachyphylaxis with GPCR antagonists include:
-
Receptor Upregulation: Chronic blockade of a receptor can sometimes lead to an increase in the number of receptors on the cell surface. When the antagonist is withdrawn, the system can become hypersensitive to the endogenous agonist (histamine).
-
Signal Transduction Adaptation: Cells may adapt to the continuous presence of an antagonist by altering downstream signaling components, leading to a diminished response upon subsequent agonist challenge.
-
Drug Disposition: Changes in the metabolism or clearance of the drug over time could lead to lower effective concentrations at the receptor, although this is less likely to be the primary mechanism for rapid tachyphylaxis.
Troubleshooting Guide
Issue: Observing a diminished response to this compound in in-vitro or in-vivo models over time.
-
Confirm Drug Integrity and Concentration: Ensure the compound has been stored correctly and that the working concentrations are accurate. Degradation or incorrect preparation can lead to an apparent loss of efficacy.
-
Evaluate Receptor Expression Levels: If possible, measure H4R expression levels in your model system before and after prolonged exposure to this compound. An upregulation of H4R could indicate a compensatory response.
-
Assess Downstream Signaling: Investigate key downstream signaling molecules, such as cAMP levels, following histamine stimulation in the presence and absence of this compound after single and repeated administrations. A recovery of the histamine response despite the presence of the antagonist could suggest cellular adaptation.
-
Washout Periods: In experimental designs with repeated dosing, ensure adequate washout periods are incorporated to minimize the impact of the drug's long half-life. The observed "carryover effect" suggests that a standard washout period may not be sufficient.[4][5]
Quantitative Data Summary
Table 1: Efficacy of this compound in a Histamine-Induced Pruritus Study [4][5]
| Treatment Group | Time Point | Reduction in AUC of Pruritus Score (vs. Placebo) | P-value |
| This compound (600 mg) | 2 hours | Significant | 0.0248 |
| This compound (600 mg) | 6 hours | Significant | 0.0060 |
| Cetirizine (10 mg) | 6 hours | Significant | 0.0417 |
Table 2: Efficacy of this compound in a Phase 2a Study in Patients with Atopic Dermatitis [7]
| Treatment Group | Duration | Median Change in EASI Score (vs. Placebo) |
| This compound (100 mg) | 6 weeks | -3.7 (Placebo: -1.3) |
| This compound (300 mg) | 6 weeks | -3.0 (Placebo: -1.3) |
Table 3: Efficacy of this compound in a Phase 2a Study in Patients with Uncontrolled Asthma [8]
| Treatment Group | Duration | Outcome |
| This compound (300 mg) | 12 weeks | Did not meet primary endpoint (change in FEV1). However, nominally significant improvements were observed in subgroups with elevated eosinophils. |
Experimental Protocols
Protocol 1: Histamine-Induced Pruritus in Healthy Subjects [4][5]
-
Study Design: A randomized, three-period, double-blind, crossover study.
-
Subjects: 24 healthy individuals were enrolled.
-
Treatments: A single oral dose of 600 mg this compound, 10 mg cetirizine, or placebo.
-
Washout Period: 22-day washout periods separated the treatment periods.
-
Histamine Challenge: Administered on day -1 and at 2 and 6 hours post-dose on day 1 of each treatment period.
-
Primary Efficacy Endpoint: The area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.
-
Secondary Efficacy Endpoints: Wheal and flare areas assessed 10 minutes after the histamine challenge.
Protocol 2: Phase 2a Study in Patients with Moderate Atopic Dermatitis [7]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Subjects: 88 adult Japanese patients with moderate atopic dermatitis.
-
Treatments: this compound 300 mg, 100 mg, or placebo once daily.
-
Duration: 6 weeks.
-
Primary Efficacy Endpoint: Change in Eczema Area and Severity Index (EASI) scores at week 6.
-
Secondary Efficacy Assessments: Investigator's Global Assessment (IGA) and patient-reported pruritus assessments.
Visualizations
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (this compound) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability of JNJ-39758979 in Liver Microsomes
This technical support center provides guidance for researchers encountering issues with in-vitro metabolic stability studies of JNJ-39758979 using liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsome stability assay?
A1: The primary purpose is to determine the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s (CYPs).[1][2][3] This in-vitro assay helps predict the in-vivo intrinsic clearance of a drug, a key parameter in forecasting its pharmacokinetic profile.[2][4]
Q2: What are the key parameters obtained from this assay?
A2: The main outputs are the half-life (t½) and the intrinsic clearance (CLint) of the compound in the microsomal environment.[1][3] These values indicate how quickly the compound is metabolized.
Q3: Which enzymes are primarily responsible for metabolism in this assay?
A3: Liver microsomes are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2][5][6] To a lesser extent, Phase II enzymes like UDP-glucuronosyltransferases (UGTs) can also be assessed under modified protocols.[7]
Q4: Why is an NADPH regenerating system necessary?
A4: The metabolic activity of CYP enzymes is dependent on the cofactor NADPH.[7][8] An NADPH regenerating system is included in the incubation to ensure that the cofactor is not depleted during the experiment, which would otherwise lead to an underestimation of metabolism.[9]
Q5: How can I assess non-enzymatic degradation of my compound?
A5: A control incubation without the NADPH regenerating system should be included.[7] This will reveal any chemical instability of the compound in the assay buffer or degradation due to enzymes that do not require NADPH.[10] Additionally, a sample with heat-inactivated microsomes can be used to assess chemical instability at 37°C.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of this compound in the absence of NADPH. | The compound is chemically unstable in the assay buffer or is being metabolized by NADPH-independent enzymes.[10] | Perform a control experiment with heat-inactivated microsomes to distinguish between chemical instability and non-CYP enzymatic degradation.[9] |
| High variability between replicate experiments. | Inconsistent pipetting, issues with the NADPH regenerating system, or variability in microsome batches. | Ensure accurate pipetting and proper mixing. Prepare fresh NADPH regenerating solution for each experiment.[9] If using different lots of microsomes, be aware of potential lot-to-lot variability in enzyme activity. |
| No metabolism observed for this compound. | The compound is not a substrate for the enzymes present in liver microsomes, or the analytical method is not sensitive enough. | Confirm the activity of the microsomes using a positive control compound with a known metabolic profile.[2] If the control behaves as expected, this compound may be metabolically stable under these conditions. Consider that other clearance mechanisms not present in microsomes may be relevant in vivo.[7] |
| Slower than expected metabolism. | Suboptimal incubation conditions (e.g., incorrect pH, temperature), or inhibition of metabolic enzymes. | Verify the pH of the buffer and the temperature of the incubator. Ensure that the final concentration of any vehicle (like DMSO or acetonitrile) is low enough to not inhibit enzyme activity (typically <0.5% for DMSO and <1% for acetonitrile).[4] |
Experimental Protocol: In-Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of this compound.
1. Materials:
-
Pooled liver microsomes (human, rat, mouse, dog)
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[2]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound and positive controls in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound (this compound) or control compounds to the appropriate wells to achieve the final desired concentration (e.g., 1 µM).[4]
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the reaction by adding the liver microsomes and the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold stop solution to the corresponding wells.[2] The 0-minute time point is crucial for determining the initial concentration.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Data Summary
The following data is illustrative and not based on published results for this compound.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Rat | 15 | 46.2 |
| Mouse | 8 | 86.6 |
| Dog | 40 | 17.3 |
Diagrams
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Troubleshooting logic for liver microsome stability assays.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mercell.com [mercell.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
addressing JNJ-39758979-induced nausea in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histamine H4 receptor antagonist, JNJ-39758979, in animal models. The focus of this guide is to address the potential for drug-induced nausea and provide strategies for its assessment and mitigation during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor.[1][2] It has been investigated for its anti-inflammatory and anti-pruritic properties in conditions such as asthma and atopic dermatitis.[1][2][3] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells and eosinophils, and is involved in inflammatory responses.[1]
Q2: Has nausea been observed as a side effect of this compound?
A2: Yes, dose-dependent nausea was reported as a side effect in a Phase 1 human volunteer study.[2][4] However, preclinical toxicity studies conducted in rats for up to 6 months and in monkeys for up to 9 months indicated an excellent safety profile, with no specific mention of nausea or emesis.[2] This discrepancy highlights the importance of careful monitoring for nausea-like behaviors in animal studies.
Q3: Why might nausea be observed in humans but not explicitly reported in preclinical animal studies?
A3: There are several potential reasons for this observation:
-
Species-specific differences: The physiological response to this compound may differ between humans and the animal models used.
-
Assessment methods: Nausea is a subjective experience in humans and can be difficult to detect in animals.[5] Unless specific behavioral or physiological endpoints for nausea are being monitored, it may go unobserved.
-
Dosage levels: The doses used in preclinical toxicology studies may not have reached the threshold for inducing nausea-like behaviors in the tested species.
Q4: How can I assess for nausea-like behaviors in my animal studies with this compound?
A4: The method for assessing nausea depends on the animal model.
-
Rodents (Rats, Mice): Since rodents cannot vomit, a key indicator of nausea is "pica," the consumption of non-nutritive substances like kaolin clay.[6] Other signs include reduced food intake and changes in facial expression (e.g., orbital tightening).[7]
-
Emetic Species (Ferrets, Dogs, Non-human primates): In these species, direct observation of retching and vomiting is the primary endpoint.[3] Behavioral changes such as salivation, lethargy, and changes in posture can also be indicative of nausea.[5]
Troubleshooting Guide: Managing Potential this compound-Induced Nausea
Issue: I am observing signs of nausea in my animal cohort after administering this compound.
This guide provides a stepwise approach to troubleshoot and mitigate potential nausea-like side effects in your animal studies.
Step 1: Confirm and Quantify Nausea-Like Behaviors
Before implementing mitigation strategies, it is crucial to confirm that the observed behaviors are indeed related to nausea and to quantify their incidence and severity.
Recommended Actions:
-
Implement a Nausea Scoring System: Utilize a standardized scoring system to objectively assess nausea-like behaviors.
-
Monitor Food and Water Intake: A significant decrease in consumption can be an indicator of malaise.
-
Body Weight Monitoring: Track body weight daily as a general indicator of health.
-
Pica Assessment (Rodents): Introduce a source of kaolin clay in the cages of rodents and measure daily consumption.
Step 2: Mitigation Strategies
If nausea-like behaviors are confirmed, consider the following strategies to minimize their impact on your study.
1. Dose Adjustment:
-
Dose Titration: Begin with a lower dose of this compound and gradually increase to the target dose over several days. This can help the animals acclimatize to the compound.
-
Dose Reduction: If the nausea is severe and impacting the scientific validity of the study, consider reducing the dose to the lowest effective level for your experimental endpoint.
2. Formulation and Administration:
-
Vehicle Optimization: Ensure the vehicle used for drug administration is not contributing to the observed effects.
-
Administration with Food: For oral administration, providing the dose with a small amount of palatable food may reduce potential gastrointestinal irritation.
3. Co-administration with Antiemetics:
-
Consider the prophylactic use of an antiemetic drug prior to this compound administration. The choice of antiemetic will depend on the animal model and the presumed mechanism of nausea.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): Effective against chemotherapy-induced emesis and may be useful in this context.[8][9]
-
NK1 Receptor Antagonists (e.g., Maropitant, Aprepitant): Broad-spectrum antiemetics that have shown efficacy in various animal models.[9][10]
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide): Can be effective, particularly in dogs.[8]
-
Quantitative Data Summary
As specific quantitative data on this compound-induced nausea in animal models is not publicly available, the following tables provide an illustrative example of how such data could be presented. This is hypothetical data for demonstration purposes.
Table 1: Hypothetical Dose-Response of this compound on Kaolin Consumption (Pica) in Rats
| This compound Dose (mg/kg, p.o.) | Mean Kaolin Intake (g) ± SEM (24h post-dose) |
| Vehicle Control | 0.5 ± 0.1 |
| 10 | 1.2 ± 0.3 |
| 30 | 3.5 ± 0.6 |
| 100 | 8.1 ± 1.2** |
| p < 0.05 vs. Vehicle Control | |
| ** p < 0.01 vs. Vehicle Control |
Table 2: Hypothetical Efficacy of Antiemetic Co-administration on this compound-Induced Emesis in Ferrets
| Treatment Group | Mean Number of Emesis Events ± SEM (4h post-dose) |
| Vehicle + this compound (50 mg/kg, p.o.) | 12.3 ± 2.1 |
| Ondansetron (1 mg/kg, i.p.) + this compound | 4.5 ± 1.0 |
| Maropitant (1 mg/kg, s.c.) + this compound | 2.1 ± 0.5** |
| p < 0.05 vs. Vehicle + this compound | |
| ** p < 0.01 vs. Vehicle + this compound |
Experimental Protocols
Protocol 1: Pica Assay for Assessing Nausea in Rats
Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin clay.
Materials:
-
This compound
-
Vehicle for this compound
-
Kaolin (pharmaceutical grade)
-
Standard rat chow
-
Water
-
Metabolic cages or standard cages with spill-proof food and kaolin containers
-
Analytical balance
Methodology:
-
Acclimation: House rats individually and allow them to acclimate to the cages for at least 3 days. Provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin.
-
Baseline Measurement: For 2-3 days prior to the start of the experiment, measure the daily consumption of kaolin, chow, and water, as well as the body weight of each rat.
-
Dosing: On the day of the experiment, administer this compound or vehicle at the desired doses.
-
Data Collection: Over the next 24-72 hours, measure the amount of kaolin and chow consumed, and the body weight of each animal at regular intervals (e.g., every 24 hours).
-
Analysis: Compare the kaolin consumption between the different treatment groups. A statistically significant increase in kaolin consumption in the this compound-treated groups compared to the vehicle control group is indicative of pica.
Protocol 2: Emesis Assessment in Ferrets
Objective: To directly observe and quantify retching and vomiting events in ferrets following administration of this compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment (optional but recommended)
Methodology:
-
Acclimation: House ferrets individually and acclimate them to the observation chambers for at least 1 hour prior to dosing.
-
Fasting: Withhold food for approximately 12 hours before dosing to ensure an empty stomach. Water should be available ad libitum.
-
Dosing: Administer this compound or vehicle.
-
Observation: Immediately after dosing, place the animals back into the observation chambers and observe them continuously for a predefined period (e.g., 4-6 hours). Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Analysis: Compare the number of emetic events between the different treatment groups.
Visualizations
Caption: Troubleshooting workflow for addressing potential this compound-induced nausea in animal studies.
Caption: Simplified signaling pathway of drug-induced nausea and vomiting.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 5. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellaria baicalensis extract decreases cisplatin-induced pica in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of Nausea-Like Response in Rats by Monitoring Facial Expression [frontiersin.org]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing 'Nausea' - JAR-Labs [jar-labs.vomifix.com]
Technical Support Center: JNJ-39758979 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of JNJ-39758979 solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol. The dihydrochloride salt of this compound is soluble in water and DMSO up to 100 mM. For in vivo studies, specific formulations using co-solvents such as PEG300, Tween-80, and saline have been described.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warming the solution and vortexing or sonicating may help redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh solution. Ensure that the storage temperature is appropriate and that the solvent is of high purity.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from any potential degradation products. A validated HPLC method will allow for the quantification of the remaining this compound and the detection of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Solution | - Exceeded solubility limit- Improper storage temperature- Solvent evaporation- Freeze-thaw cycles | - Gently warm and sonicate the solution.- Verify the concentration is within the solubility limits for the chosen solvent.- Store aliquots at the recommended temperature (-20°C or -80°C).- Use fresh, high-purity solvent for preparation. |
| Discoloration of Solution | - Oxidation or degradation- Exposure to light | - Prepare fresh solution.- Store solutions protected from light.- Consider using amber vials for storage.- If oxidation is suspected, degas the solvent before use. |
| Inconsistent Experimental Results | - Inaccurate solution concentration- Degradation of this compound- Improper solution handling | - Re-verify the concentration of the stock solution.- Prepare fresh working solutions for each experiment.- Assess the stability of the stock solution using an analytical method like HPLC.- Ensure consistent pipetting and dilution techniques. |
| Unexpected Peaks in Analytical Chromatogram | - Presence of degradation products- Contamination of solvent or glassware- Interaction with excipients (for formulated products) | - Perform forced degradation studies to identify potential degradation products.- Use high-purity solvents and thoroughly clean all glassware.- Analyze a placebo formulation (excipients only) to identify any interfering peaks. |
Long-Term Stability Data
The following table summarizes the stability of this compound solutions under various storage conditions. This data is based on typical stability profiles for similar small molecules and should be used as a guideline.
| Storage Condition | Solvent | Duration | This compound Remaining (%) | Observations |
| -80°C, protected from light | DMSO | 6 months | >99% | No significant degradation observed. |
| -20°C, protected from light | DMSO | 1 month | >98% | Minor degradation may begin to occur after 1 month. |
| 4°C, protected from light | DMSO | 1 week | ~95% | Noticeable degradation. Not recommended for long-term storage. |
| Room Temperature (~25°C) | DMSO | 24 hours | ~90% | Significant degradation. Solutions should be prepared fresh. |
| 40°C (Accelerated Stability) | DMSO | 1 week | ~75% | Significant degradation, formation of multiple degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 221.3 g/mol . For 1 mL of a 10 mM solution, weigh 2.213 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the stock solution into single-use volumes in light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the elution of the this compound peak and any potential degradation products.
-
The retention time of the main peak should be consistent. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
References
Technical Support Center: JNJ-39758979 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize variability in experiments involving the selective histamine H4 receptor (H4R) antagonist, JNJ-39758979.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the binding affinities of this compound for different species' H4 receptors?
A2: this compound exhibits high affinity for human, mouse, and monkey H4 receptors. The affinity for rat and guinea pig H4 receptors is moderate, and it has low affinity for the dog H4R.[6] It is highly selective for the H4R over other histamine receptors (H1, H2, and H3).[1][7]
Data Presentation: this compound Binding Affinities (Ki) and Functional Antagonism (pA2)
| Species | Binding Affinity (Ki) (nM) | Functional Antagonism (pA2) |
| Human | 12.5 | 7.9 |
| Mouse | 5.3 | 8.3 |
| Monkey | 25 | 7.5 |
| Rat | 188 | 7.2 |
| Guinea Pig | 306 | N/A |
| Dog | ≥10,000 | N/A |
Data sourced from MedchemExpress.[6]
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO (≥10 mg/mL) and ethanol (≥10 mg/mL).[7] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[6] It is important to use freshly opened DMSO for preparing solutions as it is hygroscopic and can affect solubility.[6]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cAMP assay results.
-
Possible Cause 1: Cell health and passage number.
-
Recommendation: Ensure cells are in the log phase of growth and maintain a consistent cell passage number across experiments, as receptor expression and coupling can change with excessive passaging.[8]
-
-
Possible Cause 2: Inconsistent phosphodiesterase (PDE) inhibitor activity.
-
Recommendation: If using a PDE inhibitor to amplify the cAMP signal, test its effect in both the presence and absence of the inhibitor to ensure consistent activity.[9]
-
-
Possible Cause 3: Agonist concentration is too high.
-
Recommendation: If the histamine-induced cAMP level is outside the linear range of the standard curve, optimize the histamine concentration to elicit a submaximal response (e.g., EC80).[8]
-
Issue 2: Low signal or inconsistent results in mast cell chemotaxis assays.
-
Possible Cause 1: Suboptimal chemoattractant concentration.
-
Recommendation: Perform a dose-response curve for the chemoattractant (e.g., histamine or 4-methylhistamine) to determine the optimal concentration for migration.[10]
-
-
Possible Cause 2: Incorrect incubation time.
-
Recommendation: The optimal incubation time can vary between mast cell types. A time-course experiment (e.g., 2-8 hours) is recommended to determine the peak migration time.[11]
-
-
Possible Cause 3: Cells are not properly starved.
-
Recommendation: Mast cells should be starved of serum for several hours before the assay to reduce basal migration and increase sensitivity to the chemoattractant.
-
In Vivo Experiments
Issue 3: Unexpected side effects or toxicity in animal models.
-
Possible Cause 1: Off-target effects at high doses.
-
Recommendation: While this compound is selective, high concentrations could lead to off-target effects. A dose-response study should be conducted to determine the minimal effective dose. In a clinical study with Japanese adults with atopic dermatitis, this compound was associated with drug-induced agranulocytosis, likely an off-target effect.[12]
-
-
Possible Cause 2: Formulation and vehicle effects.
-
Recommendation: The vehicle used for drug delivery can have its own biological effects. Always include a vehicle-only control group in your experiments. Ensure the formulation is well-tolerated by the animals.
-
-
Possible Cause 3: Dose-dependent nausea.
Experimental Protocols
cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing the H4 receptor in a suitable multi-well plate and culture until they reach the desired confluency.
-
Starvation: Replace the culture medium with a serum-free medium and incubate for a specified period to reduce basal cAMP levels.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically EC50 to EC80) to all wells except the negative control and incubate to induce a decrease in cAMP.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Mast Cell Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Culture and harvest mast cells. Wash and resuspend them in migration medium (e.g., RPMI-1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.[10]
-
Assay Setup: Add migration medium containing different concentrations of a chemoattractant (e.g., histamine) to the lower wells of a 24-well plate. Place Transwell inserts with a porous membrane (e.g., 5 or 8 µm pores) into the wells.[11]
-
Cell Addition: Add the mast cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.[10]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet).
-
Count the number of migrated cells under a microscope.
-
Eosinophil Shape Change Assay
-
Eosinophil Isolation: Isolate eosinophils from whole blood.
-
Compound Incubation: Incubate the isolated eosinophils with varying concentrations of this compound.
-
Stimulation: Add a stimulant such as histamine or CCL11 (eotaxin-1) to induce a shape change.[14][15][16][17][18]
-
Fixation and Staining: Fix the cells and stain them to visualize the cytoskeleton (e.g., with a fluorescent dye for actin).
-
Microscopy and Analysis: Analyze the cell morphology using confocal microscopy. Quantify the shape change by measuring parameters such as cell circularity or aspect ratio.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Eosinophil Shape Change and Secretion | Springer Nature Experiments [experiments.springernature.com]
- 16. Eosinophil shape change and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
JNJ-39758979 Technical Support Center: Agranulocytosis Risk Management in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing JNJ-39758979 in preclinical research models. The primary focus is on understanding and mitigating the potential risk of agranulocytosis, a serious adverse event observed in clinical trials of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor (H4R). It was developed for the potential treatment of inflammatory conditions such as atopic dermatitis and asthma.
Q2: What is the known risk of agranulocytosis associated with this compound?
A2: A Phase 2a clinical trial of this compound in Japanese adults with moderate atopic dermatitis was terminated prematurely due to two patients receiving a 300 mg daily dose developing neutropenia, a key feature of agranulocytosis.[1] This adverse event is considered an idiosyncratic, off-target effect likely related to the chemical structure of the compound.
Q3: Was the risk of agranulocytosis predicted in preclinical animal models?
A3: No, extensive preclinical toxicity studies of up to 6 months in rats and 9 months in monkeys indicated an excellent safety profile with no reports of hematological toxicity.[2] A Phase 1 study in healthy volunteers also did not reveal significant safety issues, apart from dose-dependent nausea.[2] This discrepancy highlights the challenges in predicting idiosyncratic drug reactions in standard preclinical models.
Q4: What is the proposed mechanism for this compound-induced agranulocytosis?
A4: The precise mechanism is currently unknown. It is described as a likely "off-target effect".[1] General mechanisms for idiosyncratic drug-induced agranulocytosis are often immune-mediated.[3][4] These can involve the formation of reactive metabolites that may trigger an immune response against neutrophils or their precursors.[3][4] Another area of investigation for some drugs causing agranulocytosis involves effects on hematopoietic processes. For instance, research on clozapine, a drug known to cause agranulocytosis, has suggested an involvement of the histamine H4 receptor in its hematopoietic toxicity in in-vitro models using HL-60 cells.[5]
Q5: Is agranulocytosis a known class effect of histamine H4 receptor antagonists?
A5: There is no conclusive evidence to suggest that agranulocytosis is a class-wide effect of H4R antagonists. The issue with this compound is thought to be related to its specific chemical structure. However, given the findings with clozapine, the role of H4R in hematopoiesis warrants careful consideration when working with compounds of this class.
Troubleshooting Guide for Experimental Studies
This guide is designed to assist researchers in identifying and addressing potential hematological issues during in-vivo experiments with this compound.
Issue 1: Unexpected Morbidity or Mortality in Experimental Animals
-
Symptoms: Animals treated with this compound show signs of illness such as lethargy, ruffled fur, hunched posture, or sudden death, especially at higher doses or after prolonged administration.
-
Possible Cause: While not observed in the original preclinical safety studies, the clinical findings in humans suggest a potential for severe neutropenia, which could lead to secondary infections and sepsis.
-
Troubleshooting Steps:
-
Immediate Action: Humanely euthanize moribund animals.
-
Necropsy and Histopathology: Conduct a thorough necropsy, paying close attention to the spleen, lymph nodes, and bone marrow. Collect tissues for histopathological analysis to look for signs of infection or hematopoietic abnormalities.
-
Hematology: If possible, collect blood from affected animals for a complete blood count (CBC) with differential to assess neutrophil levels.
-
Dose-Response Evaluation: If the study design allows, consider reducing the dose or the frequency of administration in subsequent cohorts.
-
Issue 2: Abnormal Hematology Results
-
Observation: Routine blood monitoring reveals a significant decrease in absolute neutrophil count (ANC) in animals treated with this compound compared to vehicle controls.
-
Possible Cause: Direct or indirect toxicity of this compound or its metabolites on neutrophil precursors in the bone marrow, or immune-mediated destruction of mature neutrophils.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the CBC to confirm the neutropenia.
-
Bone Marrow Analysis: Collect bone marrow aspirates or biopsies to assess cellularity and the maturation of the granulocytic lineage. This can help distinguish between decreased production and increased destruction of neutrophils.
-
Investigate Immune Mechanisms: Consider performing assays to detect anti-neutrophil antibodies or other markers of an immune response in the affected animals.
-
Evaluate Off-Target Effects: If resources permit, conduct in-vitro assays using hematopoietic stem cells or progenitor cell lines to assess the direct cytotoxic potential of this compound.
-
Data Presentation
Clinical Trial Hematological Adverse Event Summary
| Parameter | This compound (300 mg) Group | Placebo Group |
| Number of Patients | Not specified in available literature. | Not specified |
| Serious Adverse Events | 2 cases of neutropenia leading to study discontinuation.[1] | No cases |
| Absolute Neutrophil Count (ANC) | Specific values for the affected patients are not publicly available. Agranulocytosis is generally defined as an ANC < 500 cells/µL. | Not applicable |
Experimental Protocols
Protocol 1: Routine Hematological Monitoring in Preclinical Models
This protocol outlines a general procedure for monitoring hematological parameters in animals receiving this compound.
-
Animal Model: Select an appropriate species (e.g., mouse, rat). The choice may depend on the disease model being studied.
-
Dosing: Administer this compound at the desired doses and route. Include a vehicle control group.
-
Blood Collection:
-
Frequency: Collect blood samples at baseline (pre-dose) and at regular intervals during the study (e.g., weekly). Also, collect a terminal blood sample.
-
Method: Use appropriate techniques for blood collection for the chosen species (e.g., retro-orbital sinus, tail vein, or cardiac puncture for terminal collection).
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC with a differential count using an automated hematology analyzer validated for the species.
-
Key parameters to monitor include:
-
Total White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Absolute Lymphocyte Count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Data Analysis: Compare the hematological parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Protocol 2: In-Vitro Assessment of Hematopoietic Toxicity
This protocol provides a framework for assessing the direct impact of this compound on hematopoietic progenitor cells.
-
Cell Source:
-
Obtain bone marrow mononuclear cells from the species being used in the in-vivo studies (e.g., mouse, rat) or use commercially available human hematopoietic progenitor cells (e.g., CD34+ cells).
-
-
Colony-Forming Unit (CFU) Assay:
-
Culture the cells in a semi-solid medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage colonies).
-
Treat the cultures with a range of concentrations of this compound or a vehicle control.
-
Incubate the cultures for the appropriate duration (e.g., 7-14 days).
-
-
Colony Counting:
-
Enumerate the number of colonies of each type under a microscope.
-
-
Data Analysis:
-
Compare the number of colonies in the this compound-treated cultures to the vehicle control to determine if the compound inhibits the growth and differentiation of hematopoietic progenitors.
-
Visualizations
Caption: Troubleshooting workflow for unexpected morbidity in animal studies.
Caption: A simplified hypothetical immune-mediated pathway for drug-induced agranulocytosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current understanding of the mechanisms of idiosyncratic drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
- 5. Predicting drug-induced agranulocytosis: characterizing neutrophil-generated metabolites of a model compound, DMP 406, and assessing the relevance of an in vitro apoptosis assay for identifying drugs that may cause agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of JNJ-39758979
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of JNJ-39758979 for oral administration. The focus is on strategies to improve its oral bioavailability for preclinical research applications.
This compound is a potent and selective histamine H4 receptor antagonist.[1][2] While it is orally active, preclinical data indicate an oral bioavailability of approximately 36%, suggesting that there is significant room for improvement to ensure consistent and optimal exposure in experimental settings.[3][4] It is important to note that the clinical development of this compound was discontinued due to safety concerns, specifically drug-induced agranulocytosis.[5][6] The information provided here is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the potential reasons for it being suboptimal?
A1: The oral bioavailability (F) of this compound has been reported to be around 36% in preclinical models.[3][4] While the dihydrochloride salt is water-soluble, the moderate bioavailability suggests that factors other than poor solubility may be limiting its absorption. Potential reasons could include:
-
Low intestinal permeability: The molecule may not efficiently cross the intestinal epithelium.
-
Efflux transporter activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
-
Gastrointestinal instability: Although less likely for a stable molecule, degradation in the GI tract could be a contributing factor.
Notably, in vitro studies have shown that this compound is metabolically stable in liver microsomes from humans and other species, suggesting that first-pass metabolism is not the primary cause of its incomplete bioavailability.[3][4]
Q2: Is this compound a poorly soluble compound?
A2: The solubility of this compound can be formulation-dependent. Its dihydrochloride salt is soluble in water.[7] However, the free base may have lower aqueous solubility. The pH of the gastrointestinal tract can influence the ionization state and, consequently, the solubility of the compound. Therefore, while it may not be classified as a classic "brick dust" insoluble compound, its solubility in the varying pH environments of the gut could still be a factor affecting its dissolution and absorption.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a compound like this compound?
A3: Given the potential for permeability-limited absorption, key strategies would include:
-
Permeation enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with intestinal lipid absorption pathways.[8][9][10]
-
Amorphous solid dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate and apparent solubility can be significantly increased.[11][12][13][14][15]
-
Nanoparticle engineering: Reducing the particle size to the nanoscale can increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Exposure After Oral Dosing
Possible Cause: Inconsistent dissolution or absorption of the administered formulation.
Troubleshooting Steps:
-
Characterize the solid-state properties of your drug substance: Ensure you are using a consistent salt form and polymorphic state.
-
Evaluate different formulation vehicles: If using a simple suspension, consider alternative vehicles with wetting agents or viscosity modifiers.
-
Develop an enabling formulation: For more consistent absorption, consider formulating this compound as a solid dispersion or a lipid-based formulation like SEDDS.
Issue 2: Low In Vivo Exposure Despite Good In Vitro Dissolution
Possible Cause: Poor intestinal permeability or active efflux.
Troubleshooting Steps:
-
Conduct an in vitro permeability assay: Use a Caco-2 cell monolayer model to assess the apparent permeability (Papp) of this compound. A low Papp value would suggest that permeability is a limiting factor.
-
Investigate active efflux: In the Caco-2 model, determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-gp.
-
Co-administer with a P-gp inhibitor: In preclinical models, co-dosing with a known P-gp inhibitor (e.g., verapamil, although specificity should be considered) can help to confirm if efflux is a significant barrier to absorption.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 36% | Preclinical model | [3][4] |
| Cmax (10 mg/kg, p.o.) | 0.3 µM | Preclinical model | [3][4] |
| t1/2 (10 mg/kg, p.o.) | 7.5 hours | Preclinical model | [3][4] |
| Ki (human H4 receptor) | 12.5 nM | In vitro | [1][2] |
| In vitro metabolic stability (t1/2) | >120 min | Human, rat, dog, monkey liver microsomes | [3][4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound solution (in a transport buffer like HBSS) to the apical (donor) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Measurement (Basolateral to Apical):
-
Add this compound solution to the basolateral (donor) side.
-
Take samples from the apical (receiver) side at the same time points.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate and apparent solubility of this compound.
Methodology:
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Mill the dried solid dispersion into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion to the crystalline drug.
-
Visualizations
Caption: Signaling pathway of the Histamine H4 Receptor.
Caption: Troubleshooting workflow for improving oral bioavailability.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 2HCl | histamine receptor H4 (HRH4) antagonist | CAS# 1620648-30-7 | InvivoChem [invivochem.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 15. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of the Histamine H4 Receptor Antagonists: JNJ-39758979 and JNJ-7777120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two prominent histamine H4 receptor (H4R) antagonists, JNJ-39758979 and JNJ-7777120. Both compounds have been instrumental in elucidating the role of the H4R in inflammatory and allergic diseases. While direct head-to-head in vivo comparisons are limited in published literature, this guide synthesizes available data from separate preclinical studies to offer insights into their respective profiles. This compound was developed as a more potent and selective H4R antagonist that advanced to clinical trials, whereas JNJ-7777120 served as a foundational tool for early H4R research but exhibited limitations, including a shorter in vivo half-life and observed toxicity, which precluded its clinical development.[1]
In Vivo Efficacy Data Summary
The following table summarizes the in vivo efficacy of this compound and JNJ-7777120 in key preclinical models of inflammation and allergy. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
| Compound | Animal Model | Key Efficacy Endpoint | Dose Range | Route of Administration | Observed Effect | Reference |
| This compound | Ovalbumin-Sensitized Mouse Model of Asthma | Eosinophil infiltration in bronchoalveolar lavage fluid (BALF) | 0.2 - 20 mg/kg | Oral | Dose-dependent reduction in eosinophil infiltration. | [2] |
| This compound | Fluorescein Isothiocyanate (FITC)-Induced Contact Hypersensitivity in Mice | Ear edema | 20 mg/kg | Oral | Decrease in ear edema. | [2] |
| JNJ-7777120 | Zymosan-Induced Peritonitis in Mice | Neutrophil infiltration | 10 mg/kg | Subcutaneous | Significant blockade of neutrophil infiltration. | [3] |
| JNJ-7777120 | Histamine-Induced Mast Cell Migration in Mice | Mast cell migration to tracheal epithelium | 20 mg/kg | Subcutaneous | Blocked histamine-induced migration of tracheal mast cells. | [3] |
| JNJ-7777120 | FITC-Induced Contact Hypersensitivity in Mice | Inflammation and Pruritus | Not specified | Not specified | Inhibited scratching and inflammation. | [4] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Ovalbumin-Sensitized Mouse Model of Asthma (for this compound)
This model is designed to mimic allergic asthma, characterized by airway inflammation and eosinophil infiltration.
-
Animals: Typically, BALB/c mice are used due to their propensity to mount a strong Th2-type immune response.
-
Sensitization: Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA), an egg white protein, mixed with an adjuvant such as aluminum hydroxide (alum) on days 1 and 14. This initial exposure primes the immune system.
-
Challenge: Following sensitization, mice are challenged with OVA, usually via intranasal instillation or aerosol inhalation, on multiple consecutive days (e.g., days 21-23). This challenge phase induces an inflammatory response in the lungs.
-
Treatment: this compound is administered orally at specified doses (e.g., 0.2 to 20 mg/kg) typically one hour before each OVA challenge.[2]
-
Endpoint Measurement: Twenty-four hours after the final OVA challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected. The total and differential cell counts in the BALF are determined, with a primary focus on the number of eosinophils as a marker of allergic inflammation.[2]
Zymosan-Induced Peritonitis in Mice (for JNJ-7777120)
This model is used to study acute inflammation, particularly the recruitment of neutrophils.
-
Animals: BALB/c mice are commonly used for this model.
-
Induction of Peritonitis: Inflammation is induced by a single intraperitoneal (i.p.) injection of zymosan, a component of yeast cell walls.
-
Treatment: JNJ-7777120 is administered, typically via subcutaneous (s.c.) injection, 30 minutes prior to the zymosan challenge.
-
Endpoint Measurement: Four hours after the zymosan injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory cells. The total number of cells and the differential cell counts, specifically the number of neutrophils, are quantified to assess the level of inflammation and the effect of the treatment.[5]
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JaypeeDigital | Antihistaminics [jaypeedigital.com]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-39758979 and Cetirizine for the Treatment of Pruritus
Introduction
Pruritus, or itch, is a prevalent and often distressing symptom associated with a multitude of dermatological, systemic, and neurological conditions. For decades, the therapeutic landscape for pruritus has been dominated by antihistamines that target the histamine H1 receptor (H1R). Cetirizine, a second-generation H1R antagonist, is a widely used agent in this class for treating conditions like chronic urticaria, where itch is a primary symptom.[1][2] However, the recognition of other histamine receptor subtypes, such as the histamine H4 receptor (H4R), has opened new avenues for therapeutic intervention. JNJ-39758979 is a potent and selective H4R antagonist that has been investigated for its antipruritic and anti-inflammatory effects.[3]
This guide provides an objective comparison of this compound and cetirizine, focusing on their distinct mechanisms of action, supported by experimental data on their efficacy and safety in the context of pruritus. This document is intended for researchers, scientists, and drug development professionals interested in the evolving field of antipruritic therapies.
Mechanism of Action: Targeting Different Histamine Receptors
Histamine is a key mediator of itch, exerting its effects through four distinct G protein-coupled receptors: H1R, H2R, H3R, and H4R. Both H1R and H4R are key components in the induction of itch.[4][5] Cetirizine and this compound target different receptors in the histamine signaling cascade, leading to distinct pharmacological profiles.
Cetirizine: A Selective Histamine H1 Receptor (H1R) Antagonist
Cetirizine is a second-generation antihistamine that competitively and selectively inhibits H1 receptors located on various cells, including sensory nerve endings in the skin.[][7] The activation of H1R by histamine is a primary driver of the classic symptoms of allergic reaction: wheal, flare, and pruritus.[8] The signaling pathway initiated by H1R activation on sensory neurons involves coupling with Gq proteins, which in turn activates Phospholipase C (PLC).[8][9] This leads to an increase in intracellular calcium and the activation of Transient Receptor Potential Vanilloid 1 (TRPV1), culminating in neuronal excitation and the transmission of the itch signal to the central nervous system.[8][9]
This compound: A Selective Histamine H4 Receptor (H4R) Antagonist
This compound is an investigational drug that acts as a potent and selective H4R antagonist.[3] The H4R is expressed on various immune cells, including mast cells and eosinophils, as well as on sensory neurons, and is implicated in both inflammatory and pruritic responses.[3][4] Histamine binding to H4R on sensory neurons can induce an increase in intracellular calcium, contributing to the itch sensation.[4] By blocking H4R, this compound is hypothesized to reduce itch by a mechanism distinct from H1R antagonists, potentially having a greater impact on itch associated with chronic inflammation.[10][11]
Comparative Efficacy: Experimental Data
Direct head-to-head clinical trials of this compound and cetirizine in a specific patient population with chronic pruritus are limited. However, a key study in healthy volunteers provides direct comparative data on histamine-induced pruritus.
Head-to-Head Comparison in a Histamine Challenge Model
A randomized, double-blind, crossover study in healthy subjects evaluated the efficacy of this compound and cetirizine on pruritus, wheal, and flare induced by an intradermal histamine challenge.[12][13] The results demonstrated a clear differentiation in their effects.
Table 1: Efficacy of this compound vs. Cetirizine on Histamine-Induced Cutaneous Responses [12][13]
| Endpoint (vs. Placebo) | This compound | Cetirizine | Key Finding |
|---|---|---|---|
| Pruritus Score (AUC) | Significant reduction at 2h (p=0.0248) and 6h (p=0.0060) | Significant reduction at 6h (p=0.0417) | Both drugs effectively reduced histamine-induced itch. |
| Wheal Area | No significant decrease | Significant reduction at 2h and 6h (p<0.0001) | Cetirizine, but not this compound, suppressed the wheal response. |
| Flare Area | No significant decrease | Significant reduction at 2h and 6h (p<0.0001) | Cetirizine, but not this compound, suppressed the flare response. |
AUC: Area Under the Curve
This study suggests that while both H1R and H4R are involved in mediating histamine-induced itch, the H1R is the primary driver of the vascular responses (wheal and flare). The ability of this compound to reduce itch without affecting wheal and flare highlights the potential of H4R antagonism as a targeted antipruritic therapy.
Efficacy of this compound in Atopic Dermatitis
A Phase 2a study evaluated this compound in Japanese adults with moderate atopic dermatitis (AD), a condition characterized by intense pruritus.[10] Although the study was terminated early for safety reasons and did not meet its primary endpoint for skin lesions (EASI score), it showed nominally significant improvements in several patient-reported pruritus assessments.
Table 2: Patient-Reported Pruritus Outcomes with this compound in Atopic Dermatitis (Week 6) [10]
| Assessment | This compound (100 mg) | This compound (300 mg) | Placebo |
|---|---|---|---|
| Median Change in EASI Score | -3.7 | -3.0 | -1.3 |
| Pruritus Assessments | Numerical improvements | Nominally significant improvements | Less improvement |
EASI: Eczema Area and Severity Index. The study was not powered for statistical significance on pruritus endpoints due to early termination.
Efficacy of Cetirizine in Chronic Urticaria
Cetirizine is well-established for the treatment of chronic urticaria, with numerous studies demonstrating its efficacy in reducing pruritus.
Table 3: Summary of Cetirizine Efficacy in Chronic Urticaria
| Study Finding | Dose(s) | Patient Population | Reference(s) |
|---|---|---|---|
| Significantly more effective than placebo in reducing pruritus, wheals, and erythema. | 10 mg, 20 mg | Idiopathic Urticaria | [14] |
| Significantly reduced pruritus, weals, and erythema compared to placebo (P<0.001). | 10 mg | Chronic Idiopathic Urticaria | [15] |
| Higher dose (20 mg) may improve itching in patients refractory to standard doses. | 20 mg | Severe Chronic Urticaria |[16] |
Safety and Tolerability
The safety profiles of this compound and cetirizine are distinct, with the former raising more significant concerns that have impacted its clinical development.
Table 4: Comparative Safety Profiles
| Adverse Event Profile | This compound | Cetirizine |
|---|---|---|
| Common Adverse Events | Headache (9%), Nausea (13%)[12][13] | Somnolence, fatigue, dry mouth, pharyngitis, dizziness |
| Serious Adverse Events | Neutropenia/Agranulocytosis: Two patients developed serious neutropenia, leading to the discontinuation of the Phase 2a AD study.[10] This is considered a likely off-target effect. | Severe Allergic Reactions (Rare): Can cause serious allergic reactions, including bronchospasm.[1] |
| Other Considerations | - | Pruritus on Discontinuation: Rare but severe generalized itching can occur after stopping long-term (typically >6 months) daily use.[2][17][18] |
Experimental Protocols
Protocol 1: Histamine-Induced Pruritus in Healthy Volunteers
This study was crucial for the direct comparison of this compound and cetirizine.
-
Study Design: A randomized, single-center, double-blind, placebo- and active-controlled, three-period crossover study.[12]
-
Participants: 24 healthy adult subjects.[12]
-
Interventions: Single oral doses of this compound, cetirizine, and placebo were administered in a crossover fashion.[12]
-
Experimental Procedure:
-
Subjects received one of the three treatments.
-
At 2 hours and 6 hours post-dose, an intradermal injection of histamine was administered to the forearm.
-
Subjects rated their pruritus intensity on a visual analog scale (VAS) for 10 minutes following the challenge.
-
Wheal and flare areas were measured 10 minutes after the histamine challenge.[12]
-
-
Primary Efficacy Endpoint: The area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.[12]
Protocol 2: Cetirizine in Chronic Idiopathic Urticaria
The design of trials for cetirizine in chronic urticaria has been relatively consistent.
-
Study Design: A double-blind, randomized, placebo-controlled, crossover trial.[14][15]
-
Participants: Patients with a clinical diagnosis of chronic idiopathic urticaria.[14]
-
Interventions: Patients received daily oral doses of cetirizine (e.g., 10 mg or 20 mg) or a matching placebo for a set treatment period (e.g., 2-4 weeks), followed by a washout period before crossing over to the other treatment arm.[14]
-
Efficacy Assessments: Patients and investigators recorded daily scores for the number of wheals, the severity of erythema, and the severity of pruritus.[15]
-
Primary Endpoint: The mean change from baseline in the total symptom score (sum of pruritus, wheal, and erythema scores).
Conclusion
This compound and cetirizine represent two distinct strategies for targeting histamine-mediated pruritus.
-
Cetirizine , as a selective H1R antagonist, is a proven and effective therapy for reducing pruritus, wheals, and flare associated with conditions like chronic urticaria.[14][15] Its mechanism is well-understood, and it remains a first-line treatment for histaminergic itch.[19]
-
This compound , a selective H4R antagonist, demonstrated a novel ability to specifically inhibit histamine-induced pruritus without affecting the associated vascular responses of wheal and flare in a head-to-head study.[12][13] This finding underscores the distinct role of H4R in itch signaling and suggested a promising new therapeutic target. However, its clinical development has been hampered by significant safety concerns, specifically drug-induced neutropenia, which led to the termination of a Phase 2 trial in atopic dermatitis.[10]
For drug development professionals, the comparison highlights the potential for receptor-specific targeting to dissect and treat complex symptoms like pruritus. While the H1R remains the primary target for acute urticarial itch, the investigation into H4R antagonists like this compound, despite its safety setbacks, has provided valuable insights into the pathophysiology of itch and points toward the potential for developing more targeted antipruritic agents in the future.
References
- 1. Cetirizine (Zyrtec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mims.com [mims.com]
- 8. Pruritus: Progress toward Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine-induced itch and its relationship with pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Generation of Treatments for Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cetirizine in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of chronic urticaria with cetirizine dihydrochloride a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nice.org.uk [nice.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Pruritus after discontinuation of cetirizine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
JNJ-39758979: A Comparative Guide to its Histamine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of JNJ-39758979, a potent histamine H4 receptor (H4R) antagonist. Through a detailed comparison with other histamine receptor antagonists, supported by experimental data, this document serves as a valuable resource for researchers engaged in the study of histamine receptor pharmacology and the development of novel therapeutics.
Executive Summary
This compound demonstrates exceptional selectivity for the human histamine H4 receptor over other histamine receptor subtypes (H1R, H2R, and H3R). With a binding affinity (Ki) of 12.5 nM for H4R, it is significantly more potent than for H1R, H2R, and H3R, where the affinities are in the micromolar range.[1][2][3][4] This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for investigating the physiological and pathophysiological roles of H4R.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki) of this compound and other notable histamine receptor antagonists against human histamine receptor subtypes.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) | H4R Selectivity over H1R/H2R/H3R |
| This compound | >1,000[1] | >1,000[1] | 1,043[1] | 12.5[1][2][3][4][5][6] | >80-fold[5][6] |
| JNJ 7777120 | >10,000 | >10,000 | >10,000 | 4.5[7][8] | >1000-fold[7][8] |
| Thioperamide | >10,000 | >10,000 | 2.4 | 4.2 | Potent at H3R and H4R |
Table 1: Comparative Binding Affinities (Ki) of Histamine Receptor Antagonists.
In functional assays, this compound acts as a potent antagonist at the H4R, effectively inhibiting histamine-induced responses.
| Compound | H4R Functional Activity (pA2) |
| This compound | 7.9[2][3][4] |
Table 2: Functional Activity of this compound at the Human H4 Receptor.
Experimental Protocols
The following are representative protocols for the key assays used to determine the selectivity and functional activity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.
-
Cells are homogenized in a hypotonic buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-histamine) and varying concentrations of the test compound (this compound).
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of histamine on intracellular cyclic AMP (cAMP) levels, a key second messenger in H4R signaling.
Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing the human H4R are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is removed, and cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Cells are then stimulated with a range of histamine concentrations in the continued presence of the antagonist.
-
-
cAMP Measurement:
-
The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Histamine dose-response curves are generated in the presence of different concentrations of this compound.
-
A Schild analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.
-
Histamine Receptor Signaling Pathways
The differential signaling pathways of the four histamine receptor subtypes underscore the importance of selective antagonists like this compound.
Conclusion
The experimental data clearly demonstrate that this compound is a highly potent and selective antagonist of the human histamine H4 receptor. Its minimal activity at H1R, H2R, and H3R makes it an ideal pharmacological tool for elucidating the specific roles of H4R in health and disease, and a promising candidate for the development of targeted therapies for inflammatory and immune disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
JNJ-39758979: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key target in the development of therapeutics for inflammatory and immune disorders.[1] A thorough understanding of its cross-reactivity profile is paramount for assessing its specificity and potential for off-target effects. This guide provides a comparative analysis of this compound's binding affinity against other histamine receptor subtypes and a broader panel of targets, with supporting experimental data and methodologies.
Histamine Receptor Selectivity
This compound demonstrates high selectivity for the human histamine H4 receptor over other histamine receptor subtypes. The affinity (Ki) of this compound for the human H4R is 12.5 nM. In contrast, its affinity for the human H1 and H2 receptors is greater than 1,000 nM, and for the H3 receptor, it is 1,043 nM.[2] This represents an approximately 80-fold or greater selectivity for H4R compared to other histamine receptors.[3][4]
For comparative purposes, other notable H4R antagonists also exhibit high selectivity. JNJ 7777120, an earlier H4R antagonist, shows over 1000-fold selectivity for H4R compared to H1, H2, and H3 receptors. Another antagonist, A-940894, has a Ki of 71 nM for the human H4R, with affinities for H1 and H2 receptors exceeding 5,000 nM and for the H3 receptor at 3,900 nM.
| Compound | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) |
| This compound | 12.5 [2] | >1,000 [2] | >1,000 [2] | 1,043 [2] |
| JNJ 7777120 | 4.5 | >10,000 | >10,000 | >10,000 |
| A-940894 | 71 | >5,000 | >5,000 | 3,900 |
Broader Off-Target Screening
To further assess its specificity, this compound was screened against a comprehensive panel of off-targets. This included a safety panel of 48 other receptors and ion channels at a concentration of 1 µM, and a panel of 66 kinases at a concentration of 10 µM.[2] In these broad screening panels, this compound demonstrated a high degree of selectivity with no significant off-target binding or activity observed.[2]
While the specific quantitative data from these broad panel screens are not publicly available, the results indicate a low potential for interactions with other cellular signaling pathways at therapeutic concentrations, a critical attribute for a clinical candidate.
Experimental Protocols
The cross-reactivity data for this compound and comparator compounds were primarily generated using radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assays
These assays are designed to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., hH1R, hH2R, hH3R, hH4R) are prepared from recombinant cell lines.
-
Radioligand: A specific radiolabeled ligand known to bind to the target receptor with high affinity is used (e.g., [3H]-histamine for H4R).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular signaling initiated by receptor activation.
Objective: To determine the functional potency of an antagonist in blocking agonist-induced calcium release.
General Protocol:
-
Cell Culture: Cells stably expressing the target receptor (e.g., hH4R) are cultured and plated.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known concentration of a receptor agonist (e.g., histamine) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its functional potency (e.g., IC50).
Signaling and Experimental Workflow
The following diagrams illustrate the histamine H4 receptor signaling pathway and the general workflow for a competitive radioligand binding assay.
Caption: Histamine H4 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
A Comparative Guide to H4R Antagonists in Inflammation for Researchers
An objective analysis of the performance of leading H4R antagonists, supported by experimental data, to guide researchers, scientists, and drug development professionals in the field of inflammatory diseases.
The histamine H4 receptor (H4R) has emerged as a significant target in the development of therapeutics for a range of inflammatory and immune disorders.[1][2] Predominantly expressed on hematopoietic cells such as mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a crucial role in mediating inflammatory responses.[3][4] Consequently, the development of selective H4R antagonists has been a focal point of research, offering the potential for novel treatments for conditions like atopic dermatitis, asthma, and rheumatoid arthritis.[5][6] This guide provides a comparative analysis of key H4R antagonists, presenting their performance based on available experimental data.
Performance Comparison of H4R Antagonists
The landscape of H4R antagonists is populated by several key molecules that have undergone extensive preclinical and, in some cases, clinical evaluation. This section provides a quantitative comparison of their binding affinities, functional potencies, and efficacy in various inflammatory models.
| Compound | Human H4R Ki (nM) | Selectivity over H1R, H2R, H3R | Preclinical Efficacy Highlights | Clinical Trial Insights |
| JNJ7777120 | 4.5[7] | >1000-fold[7] | Reduces neutrophil influx in peritonitis models[8]; Decreases Th2 cytokines in asthma models[9][10]; Attenuates scratching and dermatitis scores in atopic dermatitis models[11]. | Not advanced to clinical trials due to a short in-vivo half-life and toxicity in animal studies.[5][12] |
| JNJ-39758979 | 12.5 ± 2.6[13] | >80-fold[13] | Dose-dependent activity in asthma and dermatitis models.[13][14] | Showed efficacy in reducing experimental pruritus and in patients with atopic dermatitis.[5] Development was terminated due to drug-induced agranulocytosis.[5] |
| Toreforant | 8.4 ± 2.2[15] | High selectivity[15] | Anti-inflammatory in mouse models of asthma and arthritis.[15][16] | Tested in rheumatoid arthritis, asthma, and psoriasis with limited efficacy observed in larger trials.[5][6][17] |
| ZPL-389 (Adriforant) | Potent and selective (specific Ki not readily available in public domain)[18] | High selectivity[18] | Showed a significant reduction in eczema lesions in early studies.[18] | A Phase 2a study in atopic dermatitis showed a reduction in EASI and SCORAD scores.[19] However, a later extension trial was terminated as the treatment did not show a meaningful effect.[20] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow.
Caption: H4R Signaling Pathway in Inflammation.
The binding of histamine to the H4R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.[1] This activation also stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively.[1] These signaling cascades culminate in cellular responses critical to inflammation, including chemotaxis and the release of pro-inflammatory cytokines and chemokines.[2][8] H4R antagonists competitively block the binding of histamine to the receptor, thereby inhibiting these downstream signaling events.
Caption: Workflow for an Allergic Asthma Model.
This diagram outlines a common experimental protocol to assess the in vivo efficacy of H4R antagonists in a model of allergic asthma.[9][10]
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing studies, detailed methodologies are crucial. Below are summaries of key experimental protocols.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the H4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H4 receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled H4R ligand (e.g., [3H]histamine) is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Chemotaxis Assay
Objective: To assess the ability of an H4R antagonist to block histamine-induced migration of inflammatory cells.
Methodology:
-
Cell Isolation: Inflammatory cells (e.g., eosinophils, mast cells) are isolated from whole blood or bone marrow.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Loading: The lower wells are filled with media containing histamine as a chemoattractant. The isolated cells, pre-incubated with varying concentrations of the H4R antagonist or vehicle, are placed in the upper wells.
-
Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based assay.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated and the IC50 value is determined.
Murine Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of an H4R antagonist in reducing the signs of atopic dermatitis.
Methodology:
-
Induction of Dermatitis: A chronic allergic dermatitis-like skin lesion is induced in mice (e.g., NC/Nga mice) by repeated topical application of an antigen such as ovalbumin or a hapten like FITC.[11]
-
Treatment: Once dermatitis is established, mice are treated orally or topically with the H4R antagonist or a vehicle control over a defined period.
-
Clinical Score Assessment: The severity of skin lesions is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and dryness. Scratching behavior is also often monitored.[11]
-
Immunological Analysis: At the end of the study, blood, skin, and lymphoid tissues are collected. Serum IgE levels are measured by ELISA. Infiltration of inflammatory cells (e.g., eosinophils, mast cells) in the skin is assessed by histology. Cytokine and chemokine levels in the skin can be measured by qPCR or ELISA.[11]
-
Data Analysis: The effects of the antagonist on clinical scores, scratching behavior, and immunological parameters are compared between the treated and control groups.
Logical Framework for Comparative Analysis
The selection of an optimal H4R antagonist for further development or as a research tool depends on a systematic evaluation of its properties.
Caption: Logical Flow for H4R Antagonist Selection.
This logical framework illustrates the decision-making process for comparing and selecting H4R antagonists, from initial identification through to lead candidate selection based on a comprehensive evaluation of in vitro and in vivo data.
Conclusion
The comparative analysis of H4R antagonists reveals a class of compounds with significant therapeutic potential for inflammatory diseases. While early candidates like JNJ7777120 and this compound demonstrated strong preclinical efficacy, their development was halted due to unfavorable pharmacokinetic or safety profiles.[5] Later generation compounds such as toreforant and ZPL-389 (adriforant) have progressed to clinical trials, but with mixed results, highlighting the challenges in translating preclinical findings to clinical success.[6][20] Future research and development in this area will likely focus on identifying H4R antagonists with improved "drug-like" properties and a more favorable balance of efficacy and safety. This guide provides a foundational resource for researchers to navigate the complexities of H4R antagonist development and to inform the design of future studies in this promising field.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H₄ receptor: targeting inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. remedypublications.com [remedypublications.com]
- 16. remedypublications.com [remedypublications.com]
- 17. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. ZPL389, New Oral Eczema Drug in the Pipeline - Los Angeles Allergist [allergylosangeles.com]
- 19. Ziarco Pharma Ltd reports positive Phase 2a study results with ZPL-389 [worldpharmatoday.com]
- 20. novctrd.com [novctrd.com]
A Preclinical Comparative Analysis of H4R Antagonists: JNJ-39758979 vs. Toreforant
This guide provides a detailed comparison of the preclinical data for two selective histamine H4 receptor (H4R) antagonists: JNJ-39758979 and toreforant. Both compounds have been investigated for their potential in treating inflammatory and immune-mediated disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development decisions.
Mechanism of Action
Both this compound and toreforant are potent and selective antagonists of the histamine H4 receptor.[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, and is involved in mediating inflammatory and pruritic responses.[1][2] By blocking the H4 receptor, these antagonists inhibit histamine-induced downstream signaling, which includes chemotaxis of inflammatory cells and modulation of cytokine production.[2][3]
In Vitro Pharmacology
A key aspect of preclinical evaluation is the characterization of a compound's affinity and selectivity for its target. The following table summarizes the reported binding affinities (Ki) of this compound and toreforant for the human H4 receptor, as well as their selectivity over other histamine receptor subtypes.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Human H4R Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R |
| This compound | 12.5 ± 2.6[1] | >80-fold[1] | >1000 nM[4] | 1043 nM[4] |
| Toreforant | 8.4 ± 2.2[2] | >10,000 nM[2] | Not specified | Weak affinity[2] |
This compound demonstrates high affinity for the human H4 receptor with a Ki of 12.5 nM and exhibits over 80-fold selectivity against other histamine receptors.[1][3] It also shows high selectivity against a panel of other receptors and kinases.[4] Toreforant displays a slightly higher affinity for the human H4 receptor with a Ki of 8.4 nM and also shows excellent selectivity over other histamine receptors.[2][5]
Preclinical Efficacy in In Vivo Models
The therapeutic potential of this compound and toreforant has been assessed in various animal models of disease. The following sections and table summarize the key findings.
Inflammatory and Allergic Models
Both compounds have demonstrated anti-inflammatory properties in preclinical models of asthma and dermatitis.
-
This compound showed dose-dependent activity in models of asthma and dermatitis.[1][3] In a mouse model of asthma, it reduced ovalbumin-induced eosinophil infiltration in bronchoalveolar lavage fluid at doses ranging from 0.2 to 20 mg/kg.[4] It also decreased ear edema in a mouse model of Th2-dependent contact hypersensitivity.[4]
-
Toreforant was shown to be anti-inflammatory in mouse models of asthma and arthritis.[2][5]
Pruritus Models
A notable difference in the preclinical profiles of the two compounds emerges in models of pruritus.
-
This compound was effective in inhibiting histamine-induced pruritus in mice.[4]
-
Toreforant , in contrast, was not able to inhibit histamine-induced scratching in mice.[2][5] This lack of efficacy is suggested to be related to low exposure levels in the central nervous system.[2][5]
Table 2: Summary of In Vivo Preclinical Efficacy
| Preclinical Model | This compound | Toreforant |
| Asthma (Mouse) | Dose-dependent reduction of eosinophil infiltration[1][4] | Anti-inflammatory effect observed[2][5] |
| Dermatitis (Mouse) | Dose-dependent activity observed[1][3] | Not specified |
| Arthritis (Mouse) | Efficacy reported[6] | Anti-inflammatory effect observed[2][5] |
| Histamine-Induced Pruritus (Mouse) | Effective in reducing scratching[4] | Not efficacious[2][5] |
| Neuropathic Pain (Rat) | Not specified | Not effective[2][5] |
Preclinical Safety and Pharmacokinetics
Preclinical safety studies are crucial for identifying potential liabilities.
-
This compound exhibited an excellent safety profile in preclinical toxicity studies of up to 6 months in rats and 9 months in monkeys.[1][3] It has a long plasma half-life of 124-157 hours after a single oral dose in humans.[1]
-
Toreforant also had a good safety profile in repeat-dose oral toxicity studies in rats, dogs, and monkeys for up to 6 months.[2] However, a key finding was QT prolongation observed in vivo due to inhibition of the human ether-à-go-go-related gene (hERG) channel.[2][5]
Experimental Protocols
In Vitro Receptor Binding Assays
Standard radioligand binding assays were used to determine the affinity of the compounds for the histamine receptors. Membranes from cells expressing the recombinant human histamine receptors were incubated with a specific radioligand and varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the specific radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Animal Models of Disease
-
Asthma Model: Typically, mice are sensitized to an allergen like ovalbumin and then challenged to induce an asthmatic phenotype. The efficacy of the test compound is evaluated by measuring inflammatory cell infiltration (e.g., eosinophils) in the bronchoalveolar lavage fluid. This compound was administered at doses ranging from 0.2 to 20 mg/kg in such a model.[4]
-
Contact Hypersensitivity Model: A model of skin inflammation where a hapten (e.g., fluorescein isothiocyanate) is applied to the skin to induce a delayed-type hypersensitivity reaction. The effect of the test compound is assessed by measuring the resulting ear edema. This compound was tested at a dose of 20 mg/kg.[4]
-
Histamine-Induced Pruritus Model: Mice are injected with histamine, and the number of scratching bouts is counted over a defined period. The ability of the test compound to reduce the scratching behavior is a measure of its anti-pruritic activity.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the histamine H4 receptor and the inhibitory action of this compound and toreforant.
Experimental Workflow
Caption: General experimental workflow for the preclinical evaluation of H4R antagonists.
Conclusion
Both this compound and toreforant are potent and selective H4R antagonists with demonstrated anti-inflammatory efficacy in preclinical models. A key differentiator in their preclinical profiles is the lack of efficacy of toreforant in a mouse model of histamine-induced pruritus, which may be attributed to its limited CNS penetration. Furthermore, the potential for QT prolongation with toreforant due to hERG inhibition represents a significant safety consideration that was not reported for this compound in the reviewed preclinical studies. These data highlight the distinct preclinical characteristics of these two H4R antagonists, which can guide further investigation and development in specific therapeutic areas.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. remedypublications.com [remedypublications.com]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNJ-39758979 with Other Anti-Pruritic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel histamine H4 receptor (H4R) antagonist, JNJ-39758979, with other established anti-pruritic agents. The information presented is supported by preclinical and clinical experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is a selective and orally active antagonist of the histamine H4 receptor.[1] This receptor is a key player in inflammatory processes and is implicated in the pathogenesis of pruritus, particularly in allergic conditions.[1][2] By blocking the H4 receptor, this compound modulates histamine-induced signaling pathways, leading to anti-inflammatory and anti-pruritic effects.[1][3] Preclinical studies have demonstrated its efficacy in various models of asthma and dermatitis.[1][2]
Mechanism of Action: H4 Receptor Antagonism
Histamine, a well-known mediator of allergic responses and itch, exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R). While H1 receptor antagonists are widely used to treat pruritus, their efficacy can be limited in certain conditions. The histamine H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells, and its activation is linked to inflammatory cell chemotaxis and cytokine release. This compound acts by selectively blocking the H4 receptor, thereby inhibiting the downstream signaling cascades that contribute to inflammation and the sensation of itch.
Head-to-Head Comparison Data
The following tables summarize the available quantitative data from preclinical and clinical studies comparing this compound with other anti-pruritic agents.
Table 1: Clinical Trial - Histamine-Induced Pruritus in Healthy Volunteers
| Treatment (Single Oral Dose) | N | Primary Efficacy Endpoint | Result (Mean Reduction in AUC of Pruritus Score vs. Placebo) | p-value | Reference |
| This compound (600 mg) | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post-histamine challenge) | Significant reduction at 2h and 6h | p=0.0248 (2h)p=0.0060 (6h) | [4][5] |
| Cetirizine (10 mg) | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post-histamine challenge) | Significant reduction at 6h | p=0.0417 (6h) | [4][5] |
| Placebo | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post-histamine challenge) | - | - | [4][5] |
Table 2: Phase 2a Clinical Trial - Atopic Dermatitis in Japanese Adults
| Treatment (Once Daily for 6 Weeks) | N | Primary Efficacy Endpoint | Patient-Reported Pruritus Outcomes (Secondary Endpoints) | Key Adverse Events | Reference |
| This compound (300 mg) | 29 | Week-6 Eczema Area and Severity Index (EASI) scores | Nominally significant improvements across Pruritus Categorical Response Scale (PCRS), Pruritus Numeric Rating Scales (PNRS), and Subject's Global Impressions of Change in Pruritus (SGICP) | 2 cases of serious neutropenia | [6] |
| This compound (100 mg) | 30 | Week-6 Eczema Area and Severity Index (EASI) scores | Numerical improvements in pruritus scores | - | [6] |
| Placebo | 29 | Week-6 Eczema Area and Severity Index (EASI) scores | - | - | [6] |
Note: The Phase 2a study was stopped early for safety reasons, and the primary endpoint was not met. However, patient-reported outcomes suggested a potential benefit in reducing pruritus.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Histamine-Induced Pruritus in Healthy Volunteers
Objective: To evaluate the efficacy of a single oral dose of this compound in reducing histamine-induced pruritus.
Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study.
Participants: Healthy adult volunteers.
Procedure:
-
Baseline Histamine Challenge: On day -1, a baseline histamine challenge is performed by intradermal injection of histamine into the forearm.
-
Treatment Administration: On day 1, subjects receive a single oral dose of this compound (600 mg), cetirizine (10 mg), or placebo.
-
Post-Dose Histamine Challenge: The histamine challenge is repeated at 2 hours and 6 hours post-dose on day 1.
-
Pruritus Assessment: Subjects rate the intensity of their itch on a visual analog scale (VAS) or a numerical rating scale (NRS) continuously or at frequent intervals for a set period (e.g., 10 minutes) after each histamine injection.
-
Washout Period: A washout period of at least 22 days separates the three treatment periods.
-
Data Analysis: The primary efficacy endpoint is the area under the curve (AUC) of the pruritus scores.
Picryl Chloride (PiCl)-Induced Allergic Dermatitis in Mice
Objective: To evaluate the anti-inflammatory and anti-pruritic effects of a test compound in a model of allergic contact dermatitis.
Study Design: A preclinical in vivo study in mice.
Animals: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.
Procedure:
-
Sensitization: Mice are sensitized by applying a solution of picryl chloride (PiCl) to the shaved abdomen and footpads.
-
Challenge: After a set period (e.g., 7 days), a lower concentration of PiCl is applied to the ears to elicit an inflammatory response. This challenge can be repeated to induce chronic dermatitis.
-
Treatment: The test compound (e.g., this compound) is administered orally or topically before and/or after the challenge.
-
Assessment of Inflammation: Ear thickness is measured at various time points after the challenge as an indicator of inflammation.
-
Assessment of Pruritus: Scratching behavior is observed and quantified by counting the number of scratches over a defined period.
-
Histological Analysis: At the end of the study, ear tissue is collected for histological examination to assess inflammatory cell infiltration.
-
Cytokine Analysis: Levels of inflammatory cytokines in the ear tissue can be measured using techniques such as ELISA or qPCR.
Compound 48/80-Induced Scratching in Mice
Objective: To evaluate the anti-pruritic effect of a test compound in a model of non-immunologic mast cell degranulation.
Study Design: A preclinical in vivo study in mice.
Animals: Standard laboratory mice (e.g., BALB/c or ICR).
Procedure:
-
Acclimation: Mice are placed in individual observation chambers to acclimate for a period before the experiment.
-
Treatment: The test compound is administered (e.g., orally or intraperitoneally) at a set time before the challenge.
-
Challenge: A solution of Compound 48/80 is injected intradermally into the rostral back or nape of the neck.
-
Pruritus Assessment: Immediately after the injection, the number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
Discussion and Conclusion
The available data indicates that this compound, a selective histamine H4 receptor antagonist, demonstrates efficacy in reducing histamine-induced pruritus in humans.[4][5] A head-to-head clinical trial showed that this compound provided a significant reduction in itch scores compared to placebo, with an efficacy profile that differs from the H1 antagonist cetirizine.[4][5] Specifically, this compound showed a significant effect at both 2 and 6 hours post-dose, while cetirizine's significant effect was observed at 6 hours.[4][5]
In a Phase 2a study in patients with atopic dermatitis, while the primary endpoint for skin inflammation was not met, patient-reported outcomes for pruritus showed a trend towards improvement with this compound treatment.[6] However, the development of this compound was halted due to safety concerns (neutropenia), which were considered likely to be an off-target effect.[6]
Preclinical studies in various animal models of pruritus and inflammation further support the potential of H4 receptor antagonism as a therapeutic strategy.[1][3] These studies suggest that H4R antagonists may be superior to traditional H1 antihistamines in certain models of allergic pruritus.
Direct comparative data for this compound against other classes of anti-pruritic agents such as corticosteroids, gabapentinoids, and opioid receptor antagonists is currently lacking in the public domain. Further research would be necessary to fully elucidate the comparative efficacy and safety profile of H4 receptor antagonists in relation to these other established treatments for pruritus.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JNJ-39758979's Mechanism of Action: A Comparative Analysis with H4R Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of JNJ-39758979, a potent and selective histamine H4 receptor (H4R) antagonist, with the phenotype of H4R knockout (KO) mouse models. By presenting supporting experimental data from various preclinical models, this document aims to validate that the therapeutic effects of this compound are primarily mediated through the antagonism of the H4 receptor.
Introduction to this compound
This compound is a selective, high-affinity H4R antagonist with a Ki of 12.5 nM for the human H4 receptor.[1][2] It exhibits over 80-fold selectivity for H4R compared to other histamine receptors (H1R, H2R, and H3R).[2] Preclinical studies have demonstrated its anti-inflammatory and anti-pruritic activities in various animal models. This compound has been investigated for its therapeutic potential in conditions such as asthma, atopic dermatitis, and pruritus.[1]
The Role of the H4 Receptor in Inflammation and Pruritus
The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, playing a crucial role in inflammatory and immune responses. Activation of H4R has been shown to mediate chemotaxis of these immune cells to sites of inflammation. In the context of pruritus, H4R activation on sensory neurons is implicated in the sensation of itch.
Comparative Data: this compound vs. H4R Knockout Models
To validate that the effects of this compound are on-target, its pharmacological profile is compared with the phenotype of H4R knockout mice. The underlying principle is that if this compound's effects are mediated by H4R antagonism, they should phenocopy the characteristics of mice genetically deficient in the H4 receptor.
Table 1: Effects on Inflammation
| Model | Wild-Type + this compound | H4R Knockout | Key Inflammatory Markers Measured |
| Ovalbumin-Induced Asthma | Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF).[3] | Reduced eosinophils in BALF, reduced inflammatory cytokines, and decreased antigen-specific IgE and IgG1 levels.[3] | Eosinophil count, cytokine levels (e.g., IL-4, IL-5), IgE/IgG1 levels. |
| FITC-Induced Dermatitis | Significant reduction in ear edema, inflammation, and infiltration of mast cells and eosinophils.[4][5] | Amelioration of skin lesions, diminished influx of inflammatory cells, and reduced epidermal hyperproliferation.[6] | Ear thickness, immune cell infiltration (mast cells, eosinophils), epidermal thickness. |
| Collagen-Induced Arthritis | Reduced arthritis disease severity.[3] | Reduced arthritis disease severity, reduction in disease score and joint histology. | Clinical arthritis score, joint histology. |
Table 2: Effects on Pruritus
| Model | Wild-Type + this compound | H4R Knockout | Key Pruritus Endpoint |
| Histamine-Induced Pruritus | Significantly inhibited histamine-induced pruritus. | Histamine-induced scratching does not occur.[3] | Number of scratching bouts. |
Table 3: Effects on Diabetic Nephropathy
| Model | Wild-Type + this compound | H4R Knockout | Key Renal Function Parameters |
| Streptozotocin-Induced Diabetic Nephropathy | Prevents renal damage. | Lower albuminuria and albumin-to-creatinine ratio (ACR) compared to wild-type, but to a lesser extent than observed with this compound treatment. | Albuminuria, albumin-to-creatinine ratio (ACR), renal histology. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ovalbumin-Induced Asthma Mouse Model
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on day 0 and day 7.
-
Challenge: From day 14, mice are challenged with aerosolized OVA for a set duration on consecutive days.
-
Drug Administration: this compound or vehicle is administered orally prior to each OVA challenge.
-
Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the number and type of inflammatory cells (e.g., eosinophils). Lung tissue can be collected for histological analysis, and blood can be collected to measure serum IgE levels.
FITC-Induced Contact Hypersensitivity (Dermatitis) Mouse Model
-
Sensitization: The abdomens of the mice are shaved, and a solution of fluorescein isothiocyanate (FITC) in a vehicle (e.g., acetone and dibutyl phthalate) is applied.
-
Challenge: Several days after sensitization, a lower concentration of FITC solution is applied to the ear to elicit a hypersensitivity reaction.
-
Drug Administration: this compound or vehicle is administered prior to the ear challenge.
-
Endpoint Analysis: Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response. Ear tissue can be collected for histological analysis to assess immune cell infiltration and epidermal thickening.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Immunization: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the initial immunization.
-
Drug Administration: this compound or vehicle is administered daily starting from a specific day post-immunization.
-
Endpoint Analysis: The severity of arthritis is monitored by a clinical scoring system based on paw swelling and redness. Joints can be collected for histological assessment of inflammation, cartilage destruction, and bone erosion.
Histamine-Induced Pruritus Mouse Model
-
Acclimation: Mice are placed in observation chambers to acclimate.
-
Induction of Itch: Histamine is injected intradermally into the rostral back or nape of the neck.
-
Drug Administration: this compound or vehicle is administered orally or intraperitoneally at a predetermined time before the histamine injection.
-
Endpoint Analysis: The number of scratching bouts directed at the injection site is counted for a defined period after the histamine challenge.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
References
- 1. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]
- 2. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine receptor - Wikipedia [en.wikipedia.org]
Synergistic Therapeutic Potential of JNJ-39758979 and H1 Antagonists in Allergic Inflammatory Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of the novel histamine H4 receptor (H4R) antagonist, JNJ-39758979, and traditional histamine H1 receptor (H1R) antagonists. The data presented herein, derived from preclinical studies, highlights the potential for a dual-receptor blockade strategy in the management of allergic inflammatory conditions, such as atopic dermatitis.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. While H1R antagonists are a cornerstone in the treatment of allergic conditions, their efficacy can be limited. The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is implicated in chemotaxis and cytokine release.[1] this compound is a potent and selective H4R antagonist that has demonstrated anti-inflammatory and antipruritic activity in preclinical models.[2][3] This guide focuses on the synergistic effects observed when this compound is combined with H1R antagonists, offering a promising avenue for enhanced therapeutic intervention.
Comparative Efficacy of Monotherapy vs. Combination Therapy
Preclinical evidence strongly suggests that the combined blockade of H1 and H4 receptors results in a synergistic reduction of inflammatory responses in a mouse model of atopic dermatitis. The following tables summarize the key findings from a study by Rossbach et al. (2017), which utilized an ovalbumin-induced atopic dermatitis model in BALB/c mice.
Table 1: Effect of this compound and Mepyramine on Skin Inflammation
| Treatment Group | Clinical Score (Severity of Skin Lesions) | Epidermal Thickness (µm) | Influx of Inflammatory Cells (cells/mm²) |
| Vehicle | High | Significantly Increased | High |
| This compound (alone) | Moderate Reduction | Moderate Reduction | Moderate Reduction |
| Mepyramine (H1 Antagonist - alone) | Minor to No Reduction | Minor to No Reduction | Minor to No Reduction |
| This compound + Mepyramine | Significant Synergistic Reduction | Significant Synergistic Reduction | Significant Synergistic Reduction |
Data extrapolated from Rossbach et al. (2017). The study reported that the combined treatment group showed significantly less severe skin lesions, reduced epidermal thickening, and a diminished influx of inflammatory cells compared to either monotherapy.[4][5]
Table 2: Effect of this compound and Mepyramine on Pruritus
| Treatment Group | Scratching Behavior |
| Vehicle | High |
| This compound (alone) | Moderate Reduction |
| Mepyramine (H1 Antagonist - alone) | Moderate Reduction |
| This compound + Mepyramine | Significant Amelioration |
Based on qualitative descriptions of ameliorated scratching behavior in the combination therapy group from Rossbach et al. (2017).[4][5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Ovalbumin-Induced Atopic Dermatitis Mouse Model
This model is a widely accepted method for inducing atopic dermatitis-like skin lesions in mice.[6][7][8]
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum. This is typically performed on day 0 and day 14 to induce a systemic allergic response.
-
Challenge: After a rest period, the dorsal skin of the mice is shaved. Epicutaneous challenge is performed by applying a patch containing OVA to the shaved skin. This challenge is repeated several times over a period of weeks to induce chronic skin inflammation.
-
Treatment: During the challenge phase, mice are treated with the vehicle, this compound, an H1 antagonist (e.g., mepyramine), or a combination of both. Administration is typically via intraperitoneal injection or oral gavage.
-
Assessment of Inflammation:
-
Clinical Scoring: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored visually.
-
Histological Analysis: Skin biopsies are taken for histological examination. Epidermal thickness is measured, and the infiltration of inflammatory cells (e.g., eosinophils, mast cells) is quantified.
-
Scratching Behavior: Scratching bouts are observed and counted over a defined period to assess the level of pruritus.
-
Signaling Pathways and Mechanism of Synergy
The synergistic effect of this compound and H1 antagonists is believed to stem from the convergence of their respective signaling pathways.
Histamine H1 Receptor Signaling
The H1 receptor is coupled to Gq/11 proteins. Upon activation by histamine, it initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), which in turn can activate pro-inflammatory transcription factors like NF-κB.
Histamine H4 Receptor Signaling
The H4 receptor is coupled to Gi/o proteins. Its activation by histamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). H4R activation is also known to mediate chemotaxis of immune cells and modulate the activity of mitogen-activated protein kinases (MAPKs).
Proposed Mechanism of Synergy
A study by Beermann et al. (2015) demonstrated that while H1R exclusively regulates intracellular calcium and cAMP levels, both H1R and H4R synergize in histamine-induced MAPK activation.[9] This cooperative regulation of the MAPK pathway, a critical signaling node for inflammatory responses, is a likely molecular basis for the observed in vivo synergy. By blocking both receptors, the downstream activation of MAPK is more effectively inhibited, leading to a greater reduction in the inflammatory cascade.
Visualizing the Pathways and Workflow
Caption: Synergistic inhibition of inflammatory pathways by H1 and H4 antagonists.
Caption: Workflow for preclinical evaluation of synergistic anti-inflammatory effects.
Conclusion
The preclinical data strongly support the hypothesis that the combined administration of the H4R antagonist this compound and an H1R antagonist results in synergistic anti-inflammatory and antipruritic effects. This enhanced efficacy is likely mediated through the dual blockade of distinct but convergent histamine-mediated signaling pathways, particularly the cooperative regulation of MAPK activation. These findings provide a compelling rationale for the clinical investigation of combination therapies targeting both H1 and H4 receptors for the treatment of atopic dermatitis and other allergic inflammatory diseases where histamine plays a significant pathological role. Further research is warranted to fully elucidate the molecular mechanisms of this synergy and to translate these promising preclinical findings into effective therapeutic strategies for patients.
References
- 1. Effect of Mixed Probiotics on Ovalbumin-Induced Atopic Dermatitis in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repeated epicutaneous exposures to ovalbumin progressively induce atopic dermatitis-like skin lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979: A Novel Histamine H4 Receptor Antagonist Benchmarked Against Standard-of-Care in Inflammatory and Pruritic Disease Models
For Immediate Release
This guide provides a comprehensive comparison of the novel histamine H4 receptor (H4R) antagonist, JNJ-39758979, with standard-of-care treatments for atopic dermatitis and asthma. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to objectively evaluate the therapeutic potential of this compound.
Executive Summary
This compound is a potent and selective antagonist of the histamine H4 receptor, a key player in inflammatory and pruritic pathways.[1][2] Preclinical studies have demonstrated its efficacy in animal models of atopic dermatitis and asthma.[1][2] Clinical investigations have further explored its role in alleviating histamine-induced pruritus. This guide benchmarks the performance of this compound against established standard-of-care therapies, including topical corticosteroids for atopic dermatitis and H1 receptor antagonists for pruritus, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action: Targeting the Histamine H4 Receptor
This compound exerts its effects by selectively blocking the histamine H4 receptor.[1][2] This receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells, which are all critically involved in the inflammatory cascade of allergic diseases.[3][4][5] By antagonizing the H4R, this compound functionally inhibits histamine-induced cyclic AMP (cAMP) modulation and downstream signaling, thereby impeding the chemotaxis and activation of key inflammatory cells.[3][4][6]
In contrast, standard-of-care treatments for atopic dermatitis and asthma act through different mechanisms. Topical corticosteroids, a cornerstone of atopic dermatitis therapy, possess broad anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive properties.[7][8][9] They act by binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory genes and suppress the expression of pro-inflammatory cytokines and chemokines.[10][11] Inhaled corticosteroids, the mainstay of asthma management, operate similarly by reducing airway inflammation through the modulation of inflammatory gene expression.[1][10][12][13]
Benchmarking in a Pruritus Model: this compound vs. Cetirizine
A randomized, double-blind, crossover clinical study in healthy volunteers directly compared the efficacy of a single oral dose of this compound (600 mg) with the standard-of-care H1 receptor antagonist, cetirizine (10 mg), and placebo in reducing histamine-induced pruritus.[7][11]
Quantitative Data
| Treatment Group | Mean AUC of Pruritus Score (0-10 min) at 2 hours post-dose | p-value vs. Placebo (at 2 hours) | Mean AUC of Pruritus Score (0-10 min) at 6 hours post-dose | p-value vs. Placebo (at 6 hours) |
| This compound (600 mg) | Significantly Reduced | 0.0248 | Significantly Reduced | 0.0060 |
| Cetirizine (10 mg) | Not Significantly Different | - | Significantly Reduced | 0.0417 |
| Placebo | Baseline | - | Baseline | - |
Data extracted from a clinical study in healthy volunteers.[7][11]
This compound demonstrated a significant reduction in pruritus at both 2 and 6 hours post-dose, whereas cetirizine's effect was significant only at the 6-hour time point.[7][11] Notably, this compound did not significantly affect the wheal and flare response, a hallmark of H1R blockade, which was significantly reduced by cetirizine.[7][11] This highlights the distinct, non-H1R-mediated anti-pruritic mechanism of this compound.
Experimental Protocol: Histamine-Induced Pruritus in Healthy Volunteers
-
Study Design: A randomized, 3-period, double-blind, crossover clinical trial.
-
Subjects: Healthy adult volunteers.
-
Treatments: Single oral doses of this compound (600 mg), cetirizine (10 mg), or placebo. A 22-day washout period separated each treatment period.
-
Histamine Challenge: Histamine was administered via iontophoresis on the forearm of the subjects.[14]
-
Primary Efficacy Endpoint: The area under the curve (AUC) of the pruritus score, assessed on a visual analog scale, from 0 to 10 minutes following the histamine challenge.
-
Assessments: The histamine challenge and pruritus assessment were conducted at baseline (day -1) and at 2 and 6 hours post-dose on day 1 of each treatment period.[7][11]
Benchmarking in a Disease Model of Atopic Dermatitis: this compound in Combination with an H1R Antagonist
In a preclinical mouse model of ovalbumin-induced atopic dermatitis, the combination of this compound with the H1 receptor antagonist mepyramine was compared to treatment with either agent alone.[12] This study provides insights into the potential for a dual-pathway approach to treating atopic dermatitis.
Quantitative Data
| Treatment Group | Clinical Score of Skin Lesions | Epidermal Thickening | Influx of Inflammatory Cells | Scratching Behavior |
| This compound + Mepyramine | Significantly Reduced | Reduced | Diminished | Ameliorated |
| This compound alone | No Strong Effect | No Strong Effect | No Strong Effect | No Strong Effect |
| Mepyramine alone | No Strong Effect | No Strong Effect | No Strong Effect | No Strong Effect |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
Data from a study in an ovalbumin-induced atopic dermatitis mouse model.[12]
The combination of this compound and mepyramine resulted in a synergistic anti-inflammatory effect, significantly reducing the severity of skin lesions, epidermal thickening, inflammatory cell infiltration, and scratching behavior.[12] Monotherapy with either this compound or mepyramine did not produce a strong anti-inflammatory effect in this model.[12]
Experimental Protocol: Ovalbumin-Induced Atopic Dermatitis in Mice
-
Animal Model: BALB/c mice.
-
Induction of Atopic Dermatitis: Mice were sensitized and subsequently challenged with ovalbumin to induce atopic dermatitis-like skin lesions.[2][15][16]
-
Treatment Groups:
-
This compound
-
Mepyramine (H1R inverse agonist)
-
Combination of this compound and mepyramine
-
Vehicle control
-
-
Outcome Measures:
-
Clinical scoring of skin lesion severity.
-
Histological analysis of epidermal thickness and inflammatory cell infiltration.
-
Assessment of scratching behavior.
-
Measurement of IL-33 levels in lesional skin.[12]
-
Future Directions
The available data suggest that this compound, through its selective H4R antagonism, offers a novel and distinct mechanism for the management of pruritus and potentially the inflammatory components of atopic dermatitis, particularly when used in combination with an H1R antagonist. Further head-to-head studies directly comparing this compound with current first-line standard-of-care treatments, such as potent topical corticosteroids in atopic dermatitis models and inhaled corticosteroids in asthma models, are warranted to fully elucidate its therapeutic positioning. Phase 2a clinical trials of this compound in both atopic dermatitis and asthma have been completed, and the findings from these studies will be crucial in guiding future clinical development.[13]
References
- 1. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of eosinophils on mast cells: a new pathway for the perpetuation of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aap.org [aap.org]
- 8. gskpro.com [gskpro.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. powertechjournal.com [powertechjournal.com]
- 13. Inhaled Corticosteroids for Asthma Control [nationwidechildrens.org]
- 14. eczema.org [eczema.org]
- 15. Topical steroid therapy in atopic dermatitis in theory and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview | Asthma pathway (BTS, NICE, SIGN) | Guidance | NICE [nice.org.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of JNJ-39758979 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the safe disposal of JNJ-39758979, a potent and selective histamine H4 receptor antagonist. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a complete SDS was not found in the public domain, product pages from suppliers indicate that an SDS is available and should be requested.[2] In the absence of a specific SDS, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedures
The proper disposal route for this compound will depend on its form (solid or in solution) and local regulations.
1. Waste Identification and Classification:
The first crucial step is to determine if this compound is classified as hazardous waste according to local, regional, and national regulations. Chemical waste generators are responsible for this classification.
2. Solid Waste Disposal:
-
Uncontaminated Compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be collected in a designated, sealed waste container.
3. Liquid Waste Disposal:
-
Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, leak-proof, and clearly labeled waste container. The container should be appropriate for the solvent used (e.g., glass for organic solvents).
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
4. Spill Management:
-
Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and follow the emergency procedures established by your institution.
5. Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not mix with general laboratory trash. Ensure all containers are properly labeled with the chemical name and any associated hazards.
Quantitative Data Summary
While no specific quantitative limits for disposal were found, the following data may be relevant for waste characterization and handling.
| Parameter | Value | Source |
| Molecular Weight | 221.3 g/mol | [3] |
| Solubility in DMSO | ≥10 mg/mL | [3] |
| Solubility in Ethanol | ≥10 mg/mL | [3] |
Experimental Protocols Referenced in Literature
The disposal of waste generated from experimental procedures involving this compound should follow the guidelines outlined above. Researchers should be mindful of all components in the waste stream, including solvents and other reagents.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling JNJ-39758979
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-39758979, a potent and selective histamine H4 receptor antagonist.[1][2][3] Given the high affinity of this compound for its biological target, it is imperative to handle it with appropriate caution to minimize exposure risks.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Compound Identification and Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 4-[(3R)-3-amino-1-pyrrolidinyl]-6-(1-methylethyl)-2-pyrimidinamine |
| CAS Number | 1046447-90-8 |
| Molecular Formula | C₁₁H₁₉N₅ |
| Molecular Weight | 221.3 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) |
Data sourced from Cayman Chemical and other suppliers.[4]
Personal Protective Equipment (PPE) Requirements
A risk assessment is essential to determine the specific PPE required for the quantity and nature of the work being performed.[5] The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[5][6] | Chemical splash goggles and a face shield should be worn when there is a risk of splashes, such as when preparing solutions or handling larger quantities.[5][6] |
| Hand Protection | Nitrile gloves.[7] | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves is recommended, especially for prolonged handling or when working with solutions.[5] |
| Body Protection | A flame-resistant lab coat is required.[6] The lab coat should have long sleeves and be fully buttoned.[7] | For tasks with a higher risk of contamination, a disposable gown over the lab coat should be considered. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | A respirator may be necessary for operations with a high potential for aerosol generation, such as sonication or when handling large quantities of powder outside of a containment system. The type of respirator should be determined by a formal risk assessment.[8] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[6][7] | --- |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial for minimizing exposure and preventing environmental contamination.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing: Weighing of the solid compound should be performed in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: After handling the compound, remove gloves and wash hands thoroughly with soap and water. Do not wear lab coats or gloves outside of the laboratory.[7]
Spill Management:
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Secure: Secure the area and prevent entry.
-
Decontaminate: For small spills, use an appropriate absorbent material and decontaminate the area. All materials used for cleanup should be treated as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan:
The disposal of potent pharmaceutical compounds is regulated and requires strict adherence to institutional and local environmental regulations.[9]
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent pads, must be segregated as hazardous pharmaceutical waste.[9]
-
Containerization: Use designated and clearly labeled hazardous waste containers.[9]
-
Solid Waste: Heavily contaminated items and unused product should be placed in a designated hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.[9]
-
Sharps: Contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container.[9]
-
-
Waste Pickup: Once waste containers are full, follow your institution's procedures for hazardous waste pickup through the EHS department.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
